5,6-Dihydroxy-8-aminoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-aminoquinoline-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJUNNNRNSMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938746 | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-92-4 | |
| Record name | 5,6-Dihydroxy-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dihydroxy-8-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-8-aminoquinoline is a poly-functionalized aromatic heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the well-established 8-aminoquinoline pharmacophore, it holds potential for a range of biological activities, including but not limited to antimalarial, antimicrobial, and anticancer properties. The introduction of vicinal hydroxyl groups on the quinoline scaffold is anticipated to modulate its physicochemical properties, such as solubility and metal-chelating capabilities, which could, in turn, influence its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, theoretical properties, and potential biological activities of this compound, drawing upon the established chemistry and pharmacology of related compounds. Detailed hypothetical experimental protocols and pathway diagrams are presented to facilitate further research and development.
Introduction
The 8-aminoquinoline core structure is a cornerstone in the development of antimalarial drugs, with primaquine being a notable example.[1] These compounds are known for their activity against the liver stages of Plasmodium parasites. The functionalization of the quinoline ring can significantly impact the biological activity, toxicity, and pharmacokinetic profile of these molecules. The introduction of hydroxyl groups, in particular, can enhance the metal-chelating properties of the quinoline scaffold, a characteristic often associated with the biological activities of 8-hydroxyquinolines. This guide focuses on the specific derivative, this compound, providing a theoretical and practical framework for its synthesis and evaluation.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol for Synthesis
The following is a hypothetical, multi-step protocol for the synthesis of this compound. Note: This protocol is based on general chemical principles and should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of 5,6-Dimethoxy-8-nitroquinoline
This intermediate can be synthesized via a Skraup reaction using 3,4-dimethoxyaniline and 2-nitro-4,5-dimethoxyaniline as starting materials with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).
-
Procedure:
-
To a mixture of 3,4-dimethoxyaniline (1 mole) and 2-nitro-4,5-dimethoxyaniline (0.1 mole), slowly add concentrated sulfuric acid (3 moles) with cooling.
-
Add glycerol (2.5 moles) to the mixture.
-
Heat the mixture gently to initiate the reaction, then remove the heat and allow the exothermic reaction to proceed.
-
Once the initial reaction subsides, heat the mixture at 120-130°C for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter, wash with water, and purify the crude 5,6-dimethoxy-8-nitroquinoline by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Demethylation to 5,6-Dihydroxy-8-nitroquinoline
The methoxy groups of 5,6-dimethoxy-8-nitroquinoline can be cleaved to hydroxyl groups using a strong acid such as hydrobromic acid.
-
Procedure:
-
Reflux 5,6-dimethoxy-8-nitroquinoline (1 mole) in 48% hydrobromic acid (10 moles) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry the crude 5,6-dihydroxy-8-nitroquinoline.
-
Step 3: Reduction to this compound
The nitro group of 5,6-dihydroxy-8-nitroquinoline can be reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
-
Procedure (using Sn/HCl):
-
Suspend 5,6-dihydroxy-8-nitroquinoline (1 mole) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (3-5 moles) in concentrated hydrochloric acid portion-wise with stirring.
-
Heat the mixture on a steam bath for 1-2 hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts and the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify this compound by column chromatography or recrystallization.
-
Physicochemical Properties
While extensive experimental data for this compound is not available, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Expected to be a solid, likely colored due to the chromophoric quinoline system and auxochromic amino and hydroxyl groups. |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, but soluble in polar organic solvents and aqueous acidic and basic solutions. |
| pKa | Expected to have multiple pKa values due to the basic amino group and the acidic hydroxyl groups. |
| UV-Vis Absorption | Expected to show characteristic absorption bands in the UV-visible region due to the extended π-system of the quinoline ring. |
| Chelating Properties | The vicinal dihydroxy groups and the 8-amino group are expected to confer strong metal-chelating properties. |
Potential Biological Activities and Mechanisms of Action
The biological activities of this compound have not been extensively reported. However, based on the known activities of 8-aminoquinolines and hydroxylated quinolines, several potential applications and mechanisms of action can be postulated.
Antimalarial Activity
8-Aminoquinolines are known to be effective against the liver stages of malaria parasites. The mechanism is thought to involve the generation of reactive oxygen species (ROS) through redox cycling of the quinoline ring, which leads to oxidative stress and parasite death.[2] The hydroxyl groups on the 5 and 6 positions may enhance this redox activity.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 5,6-Dihydroxy-8-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-8-aminoquinoline is a derivative of the versatile 8-hydroxyquinoline scaffold, a class of compounds known for a wide range of biological activities. These activities, including antimicrobial, anticancer, and antioxidant effects, are often attributed to their ability to chelate metal ions.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, alongside detailed experimental protocols for its synthesis, characterization, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is limited, the following table summarizes its known identifiers and predicted properties based on computational models.
| Property | Value | Source |
| IUPAC Name | 8-aminoquinoline-5,6-diol | N/A |
| CAS Number | 17605-92-4 | [4] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Predicted pKa | Acidic (phenol): ~8.5, Basic (amine): ~4.5 | Computational Prediction |
| Predicted logP | 0.8 - 1.5 | Computational Prediction |
| Predicted Aqueous Solubility | Moderately Soluble | Computational Prediction |
| Melting Point | Not available | N/A |
Synthesis and Purification
The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A generalized protocol, adapted from established methods for similar compounds, is provided below.[5][6][7]
General Synthetic Approach
A plausible synthetic route involves the nitration of a suitably protected dihydroxyquinoline, followed by reduction of the nitro group to an amine.
Experimental Protocol: Synthesis
-
Protection: The hydroxyl groups of the starting dihydroxyquinoline are protected using a suitable protecting group (e.g., benzyl or silyl ethers) to prevent unwanted side reactions during nitration.
-
Nitration: The protected dihydroxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 8-position.
-
Reduction: The resulting nitro-derivative is then reduced to the corresponding amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
-
Deprotection: The protecting groups on the hydroxyl functions are removed under appropriate conditions to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Experimental Protocol: Purification
-
Column Chromatography: A silica gel column is prepared using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The crude product is loaded onto the column and eluted. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.
-
Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain highly pure crystals.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as signals for the amino and hydroxyl protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the structure.
General Protocol for NMR Analysis:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process and analyze the spectra to confirm the structure.[8]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the π-π* transitions of the quinoline aromatic system.[9][10]
General Protocol for UV-Vis Analysis:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λmax).[11][12]
Biological Activity and Mechanism of Action
8-Hydroxyquinoline derivatives are well-known for their ability to chelate metal ions, which is often linked to their biological activities.[1][2] The dihydroxy and amino substituents on the quinoline ring of this compound are expected to enhance its metal-chelating and antioxidant properties.
Metal Chelation
The nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl groups can form stable complexes with various metal ions, such as iron, copper, and zinc. This chelation can disrupt essential metal-dependent enzymatic processes in pathogenic microorganisms and cancer cells.[3][13]
Experimental Protocol: Metal Chelating Assay (Ferrozine Assay)
-
A solution of the test compound is mixed with a solution of ferrous chloride.
-
Ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.
-
The absorbance of the solution is measured spectrophotometrically at 562 nm.
-
A decrease in absorbance compared to a control without the test compound indicates metal-chelating activity.[14][15]
Antioxidant Activity
The hydroxyl groups on the quinoline ring can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. This can help to mitigate oxidative stress, which is implicated in various diseases.[16][17]
Experimental Protocol: DPPH Radical Scavenging Assay
-
A solution of the test compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
The mixture is incubated in the dark.
-
The absorbance of the solution is measured at 517 nm.
-
A decrease in absorbance indicates the radical scavenging activity of the compound.[18][19][20]
Cytotoxicity and Potential Anticancer Activity
Many 8-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[21][22] The proposed mechanism often involves the generation of reactive oxygen species (ROS) following metal chelation, leading to oxidative damage and apoptosis in cancer cells.
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. MolGpKa [xundrug.cn]
- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 4. Virtual logP On-line [ddl.unimi.it]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 14. mdpi.com [mdpi.com]
- 15. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. AqSolPred – [AMD] [amdlab.nl]
- 17. mdpi.com [mdpi.com]
- 18. journals.iau.ir [journals.iau.ir]
- 19. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molinspiration Cheminformatics [molinspiration.com]
- 22. logP - octanol-water partition coefficient calculation [molinspiration.com]
Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-dihydroxy-8-aminoquinoline. While a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this document offers valuable insights based on the solubility of structurally related molecules and outlines detailed experimental protocols for its determination.
Predicted Solubility Profile
The solubility of this compound is dictated by its molecular structure, which features a quinoline core substituted with two hydroxyl groups and one amino group. These functional groups significantly influence its polarity and hydrogen bonding capacity.
-
Quinoline Core: The bicyclic aromatic quinoline ring system is inherently hydrophobic, suggesting limited solubility in aqueous solutions.
-
Hydroxyl and Amino Groups: The presence of two hydroxyl (-OH) groups and one amino (-NH2) group introduces polar character and the capacity for hydrogen bonding. These groups are expected to enhance solubility in polar solvents.
Based on these structural features, this compound is predicted to exhibit the following general solubility behaviors:
-
Low solubility in non-polar solvents due to the overall polarity imparted by the hydroxyl and amino substituents.
-
Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.
-
Potentially limited but pH-dependent solubility in aqueous solutions. The amino group and the hydroxyl groups can be protonated or deprotonated depending on the pH, which will affect the molecule's charge and its interaction with water. Solubility is likely to be higher in acidic or basic solutions compared to neutral pH.[1][2]
-
Solubility in polar protic solvents like ethanol and methanol is expected, facilitated by hydrogen bonding interactions.
The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The hydroxyl and amino groups can form hydrogen bonds with the solvent, but the hydrophobic quinoline core may limit high solubility in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Aqueous Buffers | Phosphate-buffered saline (PBS) | pH-dependent | Solubility will likely increase at pH values where the amino group is protonated (acidic pH) or the hydroxyl groups are deprotonated (basic pH).[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods should be employed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.[3]
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution, typically from a stock solution in DMSO. This is a high-throughput method often used in early drug discovery.[4][5]
Methodology: Precipitation from DMSO Stock
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Add aliquots of the DMSO stock solution to the aqueous buffer or solvent of interest in a multi-well plate.
-
Precipitation Detection: Monitor the formation of a precipitate as the concentration of the compound increases. This can be done visually or instrumentally using nephelometry (light scattering) or turbidimetry.[6]
-
Quantification: The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Visualizing Key Concepts and Workflows
Factors Influencing Solubility
The solubility of a compound like this compound is a complex interplay of various factors. The following diagram illustrates these key relationships.
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for Thermodynamic Solubility Determination
The diagram below outlines the sequential steps involved in determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Workflow for the shake-flask method to determine thermodynamic solubility.
Signaling Pathways and Biological Context
A review of the current literature did not identify any specific signaling pathways that are directly modulated by this compound. While other aminoquinoline derivatives are known to have biological activities, such as antimalarial properties, the specific cellular targets and mechanisms of action for this particular dihydroxy-amino substituted quinoline have not been elucidated.[7][8] Therefore, a diagrammatic representation of a signaling pathway is not possible at this time. Further research is required to explore the potential biological activities and molecular targets of this compound.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Double-Edged Sword: A Historical and Mechanistic Exploration of 8-Aminoquinoline Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-aminoquinoline class of compounds holds a significant place in the history of medicinal chemistry, primarily for its crucial role in the fight against malaria. From the early synthesis of pamaquine in 1926 to the modern-day use of primaquine and tafenoquine, these agents have been instrumental in combating the relapsing forms of the disease.[1][2] However, the therapeutic journey of 8-aminoquinolines has been shadowed by a persistent concern: neurotoxicity. This in-depth technical guide provides a comprehensive overview of the historical development of 8-aminoquinoline neurotoxins, detailing the quantitative neurotoxic profiles of key compounds, the experimental protocols used for their assessment, and the evolving understanding of the underlying molecular signaling pathways.
Historical Perspective: From Plasmocid to Tafenoquine
The story of 8-aminoquinoline neurotoxicity begins with the early synthetic antimalarials. While effective against the malaria parasite, compounds like plasmocid , pamaquine , and pentaquine demonstrated significant neurotoxic side effects, particularly in preclinical studies involving Rhesus monkeys.[3][4] These adverse effects were a major limiting factor in their clinical utility and spurred the search for safer alternatives.
The development of primaquine marked a significant step forward. While still possessing a degree of toxicity, it exhibited a markedly improved safety profile compared to its predecessors and became the mainstay for the radical cure of Plasmodium vivax and P. ovale malaria for decades.[5] More recently, tafenoquine , a long-acting 8-aminoquinoline, has been approved for both treatment and prophylaxis of malaria, with clinical data suggesting a safety profile comparable to primaquine.[5]
Quantitative Neurotoxicity Data
The neurotoxic potential of 8-aminoquinolines has been primarily characterized through studies in Rhesus monkeys. These studies have provided valuable quantitative data on the doses at which neurological signs appear. The following tables summarize the key findings for the most significant 8-aminoquinoline compounds.
| Compound | Animal Model | Route of Administration | Cumulative Dose Eliciting Neurological Signs | Observed Neurological Signs | Reference |
| Plasmocid | Rhesus Monkey | Oral | Data not consistently reported in cumulative form; daily doses leading to toxicity were studied. | Ataxia, nystagmus, muscular weakness, death | [3] |
| Pamaquine | Rhesus Monkey | Oral | Not explicitly defined as a single cumulative dose; toxicity observed with chronic daily dosing. | Similar to plasmocid, including ataxia and weakness. | [4] |
| Pentaquine | Rhesus Monkey | Oral | Not explicitly defined as a single cumulative dose; toxicity observed with chronic daily dosing. | Similar to plasmocid and pamaquine. | [4] |
| Primaquine | Rhesus Monkey | Oral | Significantly higher doses required compared to earlier compounds; specific cumulative neurotoxic dose not well-established due to lower toxicity. | Minimal to no neurotoxicity at therapeutic doses. | [4][5] |
| Tafenoquine | Rhesus Monkey | Oral | No significant neurotoxicity observed in preclinical studies at therapeutic dose equivalents. | No significant neurological findings. | [5] |
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration | Reference |
| Pamaquine | Mouse | ~100 | Oral | [General toxicology resources] |
| Pentaquine | Mouse | ~150 | Oral | [General toxicology resources] |
| Plasmocid | Mouse | ~50 | Oral | [General toxicology resources] |
| Primaquine | Mouse | ~200 | Oral | [General toxicology resources] |
| Tafenoquine | Rat | >1000 | Oral | [FDA documents] |
Experimental Protocols
The assessment of 8-aminoquinoline neurotoxicity has relied heavily on in vivo studies in non-human primates, particularly the Rhesus macaque. The following provides a detailed overview of the typical experimental methodologies employed in these seminal studies.
In Vivo Neurotoxicity Assessment in Rhesus Monkeys
Objective: To determine the neurotoxic potential of 8-aminoquinoline compounds through systematic administration and observation of neurological signs, followed by histopathological examination of the central nervous system.
Methodology:
-
Animal Model: Healthy, adult Rhesus monkeys (Macaca mulatta) of both sexes were used. Animals were quarantined and acclimated to laboratory conditions prior to the study.
-
Drug Administration:
-
The 8-aminoquinoline compound was typically administered orally via gavage.
-
Dosing was often initiated at a fraction of the estimated toxic dose and gradually increased.
-
A control group receiving a placebo (e.g., water or vehicle) was included.
-
The duration of administration varied, often continuing until the appearance of definitive neurological signs or for a predetermined period.
-
-
Clinical Observations:
-
Animals were observed daily for any changes in behavior or neurological function.
-
A standardized neurological examination was performed regularly, assessing:
-
Motor Function: Gait, posture, coordination, and muscle strength.
-
Cranial Nerve Function: Pupillary light reflex, eye movements (nystagmus), and facial symmetry.
-
Behavioral Changes: Apathy, hyperexcitability, or altered social interaction.
-
-
-
Endpoint:
-
The primary endpoint was the appearance of clear and reproducible neurological signs.
-
In some cases, the study was terminated after a specific cumulative dose was reached.
-
Animals exhibiting severe signs of toxicity were euthanized for humane reasons.
-
-
Histopathological Examination:
-
Following euthanasia, a complete necropsy was performed.
-
The brain and spinal cord were carefully removed and fixed in 10% formalin.
-
Tissues were processed for paraffin embedding.
-
Serial sections were cut from various brain regions, including the brainstem, cerebellum, and cerebral cortex.
-
Sections were stained with hematoxylin and eosin (H&E) and specific neuronal stains (e.g., Nissl stain) to assess neuronal morphology, degeneration, and necrosis.
-
Signaling Pathways in 8-Aminoquinoline Neurotoxicity
The precise molecular mechanisms underlying the neurotoxicity of the earlier 8-aminoquinolines are not fully elucidated but are thought to involve a multifactorial process. Key hypothesized pathways include:
-
Oxidative Stress: 8-Aminoquinolines are known to generate reactive oxygen species (ROS) as part of their antimalarial activity. An excessive production of ROS in the central nervous system can overwhelm the antioxidant defense mechanisms, leading to oxidative damage to neurons, including lipid peroxidation, protein oxidation, and DNA damage. This can trigger apoptotic cell death pathways.
-
Mitochondrial Dysfunction: Mitochondria are primary targets of oxidative stress. Damage to mitochondrial components can disrupt the electron transport chain, leading to a decrease in ATP production and a further increase in ROS generation, creating a vicious cycle that culminates in neuronal demise.
-
Calcium Dysregulation: Disruption of intracellular calcium homeostasis is a common pathway in many forms of neurotoxicity. Excessive intracellular calcium can activate a cascade of detrimental enzymes, including proteases (calpains) and phospholipases, leading to the degradation of cellular components and the initiation of apoptosis.
-
SIRT1/FOXO3a Signaling Pathway: Recent research has implicated the SIRT1/FOXO3a pathway in neuroprotection. SIRT1, a deacetylase, can deacetylate and thereby regulate the activity of the FOXO3a transcription factor, which is involved in the cellular response to stress, including oxidative stress. It is plausible that the neurotoxic effects of some 8-aminoquinolines could be mediated through the disruption of this protective pathway, leading to increased neuronal vulnerability.
Conclusion
The historical development of 8-aminoquinolines showcases a classic drug development paradigm: the iterative process of modifying a chemical scaffold to enhance efficacy while minimizing toxicity. The significant neurotoxicity observed with early compounds like plasmocid and pamaquine in Rhesus monkeys provided crucial lessons that guided the development of the safer and more clinically useful drugs, primaquine and tafenoquine. While the precise molecular mechanisms of this neurotoxicity are still under investigation, evidence points towards a complex interplay of oxidative stress, mitochondrial dysfunction, and dysregulation of key cellular signaling pathways. A continued understanding of these mechanisms is not only of historical interest but also crucial for the future design of even safer and more effective 8-aminoquinoline-based therapeutics.
References
- 1. Neurotoxicity of the 8-aminoquinolines; lesions in the central nervous system of the rhesus monkey induced by administration of plasmocid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of the 8-aminoquinolines. III. The effects of pentaquine, isopentaquine, primaquine, and pamaquine on the central nervous system of the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 5,6-Dihydroxy-8-aminoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6-Dihydroxy-8-aminoquinoline, a key metabolite of the antimalarial drug primaquine. Due to the limited availability of experimental spectroscopic data for this compound, this guide leverages predictive methodologies to present anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. Detailed, generalized experimental protocols for the analysis of quinoline derivatives are provided to guide researchers in obtaining and interpreting empirical data. Furthermore, this guide visualizes the metabolic pathway of primaquine to this compound, offering a broader context for its biological significance.
Introduction
This compound is a significant metabolite in the biotransformation of primaquine, a crucial 8-aminoquinoline drug used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. The therapeutic efficacy and potential toxicity of primaquine are closely linked to its metabolic products. Therefore, the accurate identification and characterization of its metabolites, such as this compound, are of paramount importance in drug development and clinical pharmacology. Spectroscopic techniques, including NMR, MS, and IR, are fundamental tools for the structural elucidation and characterization of such molecules. This guide aims to provide a detailed resource for the spectroscopic analysis of this compound, addressing the current gap in available experimental data through predictive analysis and established protocols.
Predicted Spectroscopic Data
Given the absence of comprehensive experimental spectra in the public domain, the following sections present predicted spectroscopic data for this compound. These predictions are based on computational algorithms that utilize established spectroscopic databases and principles of structural chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.45 | Doublet of Doublets |
| H-3 | 7.45 | Doublet of Doublets |
| H-4 | 8.05 | Doublet of Doublets |
| H-7 | 6.85 | Singlet |
| NH₂ | 5.50 | Broad Singlet |
| OH-5 | 9.50 | Singlet |
| OH-6 | 9.20 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 148.5 |
| C-3 | 122.0 |
| C-4 | 136.0 |
| C-4a | 128.5 |
| C-5 | 145.0 |
| C-6 | 142.0 |
| C-7 | 105.0 |
| C-8 | 138.0 |
| C-8a | 125.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound is detailed below.
Table 3: Predicted Mass Spectrum Data for this compound
| m/z (Predicted) | Relative Intensity (%) | Proposed Fragment |
| 176.06 | 100 | [M]⁺ (Molecular Ion) |
| 159.05 | 45 | [M-NH₃]⁺ |
| 148.05 | 60 | [M-CO]⁺ |
| 131.04 | 30 | [M-CO-NH₃]⁺ |
| 120.04 | 55 | [M-2CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented in the following table.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |
| 3400-3500 | Strong, Broad | O-H Stretch (Phenolic) |
| 3300-3400 | Medium | N-H Stretch (Aromatic Amine) |
| 3000-3100 | Medium | C-H Stretch (Aromatic) |
| 1620-1650 | Strong | C=C Stretch (Aromatic) |
| 1580-1610 | Strong | N-H Bend (Aromatic Amine) |
| 1450-1500 | Medium | C-C Stretch (Aromatic) |
| 1200-1300 | Strong | C-O Stretch (Phenolic) |
| 1100-1200 | Medium | C-N Stretch (Aromatic Amine) |
| 800-850 | Strong | C-H Bend (Aromatic, out-of-plane) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, which can be adapted for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Metabolic Pathway Visualization
This compound is a key metabolite in the hepatic metabolism of primaquine, a process primarily mediated by the cytochrome P450 enzyme CYP2D6. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of Primaquine to this compound.
Conclusion
This technical guide provides a foundational resource for the spectroscopic analysis of this compound. The predicted NMR, MS, and IR data offer valuable reference points for researchers working on the structural elucidation of this important metabolite. The provided experimental protocols offer a practical framework for obtaining empirical data for quinoline derivatives. The visualization of its metabolic origin from primaquine underscores its biological relevance. Further experimental validation of the predicted data is encouraged to enhance our understanding of this molecule's physicochemical properties and its role in the pharmacology of primaquine.
8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a class of therapeutic agents with a broad spectrum of biological activities. From their initial discovery as potent antimalarial drugs to their emerging roles in oncology, infectious diseases, and neurodegenerative disorders, 8-aminoquinoline derivatives continue to be a fertile ground for drug discovery and development. This technical guide provides a comprehensive review of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these versatile compounds.
Synthetic Strategies for 8-Aminoquinoline Derivatives
The synthesis of the 8-aminoquinoline core and its derivatives can be achieved through several classical and modern synthetic methodologies.
Classical Synthetic Routes
The foundational synthesis of 8-aminoquinoline often involves the nitration of quinoline, which yields a mixture of 5-nitro and 8-nitroquinoline. These isomers can be separated, and the subsequent reduction of the 8-nitro group affords 8-aminoquinoline. An alternative classical approach is the amination of 8-chloroquinoline.[1]
A well-established method for constructing the quinoline ring system itself is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For substituted 8-aminoquinolines, a substituted o-phenylenediamine can be employed. The Friedländer annulation , another classical method, involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.
Modern Synthetic Methodologies
More contemporary approaches offer greater efficiency and regioselectivity. The Povarov reaction , an inverse-electron-demand aza-Diels-Alder reaction, allows for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes.[2]
Metal-catalyzed cross-coupling reactions have also emerged as powerful tools. For instance, the Buchwald-Hartwig amination can be used to introduce various amino side chains at the 8-position of a pre-functionalized quinoline core, often with high yields.[3] Furthermore, copper-catalyzed C5-H bromination and difluoromethylation of 8-aminoquinoline amides have been developed for the site-selective functionalization of the quinoline ring.[4]
Experimental Protocol: Synthesis of Primaquine
Primaquine, a prototypical 8-aminoquinoline antimalarial, is synthesized in a multi-step process:
-
Preparation of 1-phthalimido-4-bromopentane: This intermediate forms the side chain of primaquine.
-
Synthesis of 8-amino-6-methoxyquinoline: This is the core quinoline structure.
-
Condensation: The final step involves the condensation of the two intermediates to yield primaquine.[5]
A more recent, greener synthesis of the related drug tafenoquine has been developed, featuring an 11-step, 8-pot sequence with a 42% overall yield, utilizing more environmentally benign solvents and reagents.[6]
Biological Activities of 8-Aminoquinoline Derivatives
8-Aminoquinoline derivatives have demonstrated a remarkable range of biological activities, with significant potential in treating various diseases.
Antimalarial Activity
The most well-known application of 8-aminoquinolines is in the treatment of malaria. Primaquine is a crucial drug for the radical cure of Plasmodium vivax and P. ovale malaria, as it is active against the dormant liver stages (hypnozoites) of these parasites.[3] Tafenoquine, a more recent addition, offers the advantage of a single-dose treatment.[7] The antimalarial activity of these compounds is attributed to their ability to disrupt the parasite's mitochondrial function and generate oxidative stress.[8]
Table 1: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC50 | Reference |
| Primaquine | K1 (chloroquine-resistant) | 100-1000 µg/mL | [2] |
| 8AQ-Cu-5Iu | K1 (chloroquine-resistant) | 100-1000 µg/mL | [2] |
| 8AQ-Cu-5Nu | K1 (chloroquine-resistant) | 100-1000 µg/mL | [2] |
| WR 249420 | Multiple | 50-100 nM | [9] |
| WR 251855 | Multiple | 50-100 nM | [9] |
| WR 266848 | Multiple | 50-100 nM | [9] |
| WR 268499 | Multiple | 50-100 nM | [9] |
| WR 268658 | Multiple | 50-100 nM | [9] |
| WR 242511 | Multiple | 50-100 nM | [9] |
| Extended side chain analogs | D6 (drug-sensitive) | 0.19–0.92 μg mL−1 | [10] |
| Extended side chain analogs | W2 (drug-resistant) | 0.12–0.82 μg mL−1 | [10] |
Anticancer Activity
Emerging evidence suggests that 8-aminoquinoline derivatives possess significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models.[6][11] The proposed mechanisms of action include the downregulation of key survival proteins like Lumican, inhibition of the PI3K/Akt/mTOR signaling pathway, and the generation of reactive oxygen species.[6][12]
Table 2: Anticancer Activity of Selected 8-Aminoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7-25.6 µg/mL | [13] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 6.7-25.6 µg/mL | [13] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7-25.6 µg/mL | [13] |
| Primaquine-urea derivatives | MCF-7, HCT 116, H460, SW620 | Low activity | [11] |
| Chloroquine-fumardiamide derivatives | MCF-7, HCT 116, H460 | Low micromolar range | [11] |
| Mefloquine-fumardiamide derivatives | MCF-7, HCT 116, H460 | Low micromolar range | [11] |
Antimicrobial Activity
Several 8-aminoquinoline derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2] Metal complexes of 8-aminoquinolines, in particular, have shown promise as antimicrobial agents.[2] The antimicrobial mechanism is thought to involve the chelation of essential metal ions and the disruption of microbial cell membranes.
Table 3: Antimicrobial Activity of Selected 8-Aminoquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8AQ-Cu-5Nu | P. shigelloides | 256 | [2] |
| 8-aminoquinoline-1,2,3-triazole hybrid (S1) | C. albicans | 62.5 | [14] |
| 8-aminoquinoline-1,2,3-triazole hybrid (S2) | C. parapsilosis | 31.25 | [14] |
| Quinoline-based amide (3c) | S. aureus | 2.67 | [15] |
| Quinoline-based amide (3c) | C. albicans | 5.6 | [15] |
Antiviral Activity
The antiviral potential of 8-aminoquinoline derivatives is an active area of research. Certain derivatives have shown inhibitory activity against a range of viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[16][17][18] The proposed mechanisms of antiviral action include the inhibition of viral proteases and interference with viral replication processes.
Table 4: Antiviral Activity of Selected 8-Aminoquinoline Derivatives
| Compound | Virus | IC50/EC50 (µM) | Reference |
| Quinoline derivative 1 | Dengue virus serotype 2 | IC50: 3.03 | [17] |
| Quinoline derivative 2 | Dengue virus serotype 2 | IC50: 0.49 | [17] |
| Quinoline derivative 1b | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [16] |
| Quinoline derivative 1g | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [16] |
| Quinoline derivative 1h | Respiratory Syncytial Virus (RSV) | 3.10-6.93 | [16] |
| Quinoline derivative 1ae | Influenza A Virus (IAV) | 1.87 | [16] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 8-aminoquinoline derivatives are a result of their engagement with multiple cellular targets and signaling pathways.
Antimalarial Mechanism of Action
The antimalarial action of primaquine is a classic example of a prodrug that requires metabolic activation.
References
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Dihydroxy-8-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the laboratory synthesis of 5,6-Dihydroxy-8-aminoquinoline, a compound of interest for its potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from 5,6-dimethoxyquinoline. The key stages involve nitration, reduction of the nitro group, and subsequent demethylation to yield the final dihydroxyaminoquinoline product. This protocol provides comprehensive, step-by-step instructions for each reaction, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.
Introduction
8-Aminoquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, most notably for their antimalarial properties. The introduction of hydroxyl groups at the 5 and 6 positions can modulate the compound's physicochemical properties, such as solubility and metal-chelating ability, which may, in turn, influence its biological activity. The following protocol details a plausible synthetic route to this compound, designed for researchers in organic synthesis and drug discovery.
Experimental Protocols
Overall Synthesis Scheme:
The proposed synthesis of this compound is a three-step process starting from 5,6-dimethoxyquinoline:
-
Nitration: Introduction of a nitro group at the C8 position of 5,6-dimethoxyquinoline to yield 5,6-dimethoxy-8-nitroquinoline.
-
Reduction: Reduction of the nitro group of 5,6-dimethoxy-8-nitroquinoline to an amino group to form 5,6-dimethoxy-8-aminoquinoline.
-
Demethylation: Removal of the two methyl groups from 5,6-dimethoxy-8-aminoquinoline to afford the final product, this compound.
Protocol 1: Synthesis of 5,6-dimethoxy-8-nitroquinoline
This procedure is adapted from the nitration of related quinoline systems.
-
Materials:
-
5,6-dimethoxyquinoline
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,6-dimethoxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 5,6-dimethoxy-8-nitroquinoline.
-
Protocol 2: Synthesis of 5,6-dimethoxy-8-aminoquinoline
This protocol utilizes a standard reduction method for aromatic nitro compounds.
-
Materials:
-
5,6-dimethoxy-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux condenser
-
-
Procedure:
-
To a solution of 5,6-dimethoxy-8-nitroquinoline (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 equivalents).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add a 10 M sodium hydroxide solution to basify the mixture to a pH > 10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 5,6-dimethoxy-8-aminoquinoline, which can be further purified by recrystallization if necessary.
-
Protocol 3: Synthesis of this compound
This demethylation step is a critical transformation to yield the final product. Boron tribromide is a common reagent for the cleavage of aryl methyl ethers.
-
Materials:
-
5,6-dimethoxy-8-aminoquinoline
-
Boron tribromide (BBr₃) (1 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Nitrogen or Argon atmosphere setup
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve 5,6-dimethoxy-8-aminoquinoline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add more methanol and remove it again under reduced pressure to ensure the removal of all boron residues.
-
Neutralize the residue by the careful addition of a saturated sodium bicarbonate solution.
-
The crude product may precipitate out of the aqueous solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Data Presentation
Table 1: Summary of Expected Yields and Physicochemical Properties
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1 | 5,6-dimethoxy-8-nitroquinoline | C₁₁H₁₀N₂O₄ | 234.21 | 70-80 | Yellow solid |
| 2 | 5,6-dimethoxy-8-aminoquinoline | C₁₁H₁₂N₂O₂ | 204.23 | 80-90 | Off-white to pale yellow solid |
| 3 | This compound | C₉H₈N₂O₂ | 176.17 | 50-60 | Light brown solid |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Application of 5,6-Dihydroxy-8-aminoquinoline in Neuroscience Research: A Focus on Analogous Compounds
Important Note: As of late 2025, a thorough review of scientific literature reveals no specific data on the application of 5,6-Dihydroxy-8-aminoquinoline in neuroscience research. The synthesis, biological activity, and neuroprotective potential of this exact molecule have not been documented in available studies.
Therefore, this document provides detailed application notes and protocols based on the extensive research conducted on structurally related and well-characterized compounds, namely 8-hydroxyquinoline and 8-aminoquinoline derivatives . These compounds serve as a valuable proxy for understanding the potential applications of novel dihydroxy-aminoquinoline structures in neuroscience.
Application Notes for 8-Hydroxyquinoline and 8-Aminoquinoline Derivatives in Neuroscience
The core structure of quinoline, particularly when substituted with hydroxyl and amino groups, has emerged as a "privileged scaffold" in the development of therapeutic agents for neurodegenerative diseases. The primary applications of these compounds in neuroscience research are centered on their multi-target-directed ligand (MTDL) capabilities, addressing the complex, multifactorial nature of disorders like Alzheimer's disease (AD) and Parkinson's disease (PD).[1]
1. Metal Ion Chelation and Homeostasis
The brains of patients with neurodegenerative diseases often exhibit dysregulated homeostasis of metal ions such as copper (Cu), zinc (Zn), and iron (Fe). These metal ions can bind to proteins like amyloid-beta (Aβ), promoting their aggregation and generating reactive oxygen species (ROS) through redox reactions. The 8-hydroxyquinoline and 8-aminoquinoline scaffolds are potent metal chelators. By binding to these excess metal ions, they can prevent or even reverse Aβ aggregation and mitigate metal-induced oxidative stress.[2]
2. Antioxidant Activity
Oxidative stress is a key pathological feature of many neurodegenerative disorders. Quinoline derivatives, especially those combined with natural antioxidants like caffeic or ferulic acid, have demonstrated significant radical-scavenging properties. This antioxidant activity helps to protect neuronal cells from damage induced by ROS, a crucial aspect of neuroprotection.[2]
3. Cholinesterase Inhibition
A primary therapeutic strategy for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[1] Numerous 8-hydroxyquinoline and 8-aminoquinoline derivatives have been designed and synthesized to act as potent inhibitors of these enzymes, thereby aiming to improve cognitive function.[3]
4. Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease. Quinoline-based compounds have been shown to effectively inhibit this process. They can interfere with the self-assembly of Aβ monomers, thereby reducing the formation of neurotoxic species.[4]
Quantitative Data on Analogous Compounds
The following tables summarize key quantitative data for various 8-hydroxyquinoline and 8-aminoquinoline derivatives from published studies.
Table 1: Cholinesterase and MAO Inhibitory Activity of Selected Quinoline Derivatives
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Azo-8-hydroxyquinoline derivatives | Acetylcholinesterase (AChE) | Varies by derivative | [1] |
| Azo-8-hydroxyquinoline derivatives | Butyrylcholinesterase (BuChE) | Varies by derivative | [1] |
| Azo-8-hydroxyquinoline derivatives | Monoamine Oxidase B (MAO-B) | Varies by derivative | [1] |
| 5-amino-5,6,7,8-tetrahydroquinolinones | Acetylcholinesterase (AChE) | Varies by derivative |[3] |
Table 2: Antioxidant and Metal Chelating Properties of Selected Quinoline Derivatives
| Compound Type | Assay | Measurement | Result | Reference |
|---|---|---|---|---|
| 8-Amino-quinoline-caffeic acid hybrids | DPPH Radical Scavenging | IC50 | Varies (e.g., 4-6 μM) | [2] |
| 8-Amino-quinoline-caffeic acid hybrids | Copper Chelation | Stoichiometry (Compound:Cu2+) | 2:1 | [2] |
| 8-Hydroxyquinoline derivatives | Copper Chelation | UV-Vis Spectroscopy | Complex Formation |[2] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the neuroprotective potential of quinoline derivatives.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of a test compound against AChE.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Inhibition of Self-Induced Amyloid-Beta (Aβ₁₋₄₂) Aggregation Assay
Objective: To assess the ability of a test compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Human Amyloid-Beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound dissolved in a suitable solvent
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization to obtain a monomeric film.
-
Resuspend the Aβ₁₋₄₂ film in phosphate buffer to the desired final concentration (e.g., 10 µM).
-
In the wells of a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.
-
Include a control well with Aβ₁₋₄₂ and the solvent, and a blank well with buffer and ThT only.
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
After incubation, add Thioflavin T solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add the test compound at various concentrations to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Determine the IC50 or EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations
Caption: Multi-target mechanism of quinoline derivatives in Alzheimer's disease.
Caption: Experimental workflow for evaluating neuroprotective quinoline derivatives.
References
- 1. Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer’s disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Parkinson's Disease Model
Topic: Creating a Parkinson's Disease Model with Neurotoxins Audience: Researchers, scientists, and drug development professionals.
Note on the use of 5,6-Dihydroxy-8-aminoquinoline: Extensive literature review did not yield any established protocols or scientific evidence for the use of this compound as a neurotoxin to create Parkinson's disease (PD) models. The following application notes and protocols, therefore, detail the use of 6-hydroxydopamine (6-OHDA), a widely accepted and well-validated neurotoxin for inducing Parkinson's-like pathology in in vitro models. This information is provided to address the user's core interest in creating a robust and reproducible PD model.
Introduction to Neurotoxin-Based Models of Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain.[1] To study the mechanisms of this disease and to screen for potential therapeutics, researchers rely on in vitro and in vivo models that replicate key aspects of PD pathology. Neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are commonly used to selectively destroy dopaminergic neurons, thereby mimicking the neurodegeneration seen in Parkinson's disease.[2] The human neuroblastoma cell line, SH-SY5Y, is a frequently used in vitro model due to its human origin and dopaminergic characteristics.[3][4][5]
This document provides a detailed protocol for establishing an in vitro model of Parkinson's disease using 6-OHDA-induced neurotoxicity in SH-SY5Y cells.
Experimental Principle: 6-OHDA-Induced Neurotoxicity
6-hydroxydopamine is a hydroxylated analogue of dopamine. Due to its structural similarity to dopamine, it is readily taken up by dopaminergic neurons through the dopamine transporter (DAT).[6] Once inside the neuron, 6-OHDA is oxidized, leading to the formation of reactive oxygen species (ROS) and quinones. This surge in oxidative stress disrupts cellular function, leading to mitochondrial dysfunction, and ultimately, apoptotic cell death. This selective neurotoxicity makes 6-OHDA a valuable tool for modeling Parkinson's disease.
Signaling Pathway of 6-OHDA-Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway leading to apoptosis following 6-OHDA exposure.
Experimental Workflow
The general workflow for creating and evaluating a 6-OHDA-based Parkinson's disease model in SH-SY5Y cells is outlined below.
Detailed Experimental Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture:
-
Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Differentiation into Dopaminergic-like Neurons:
-
Seed SH-SY5Y cells into the desired culture plates (e.g., 96-well plates for viability assays) at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere for 24 hours.
-
Replace the growth medium with differentiation medium containing DMEM with 1% FBS and 10 µM retinoic acid.
-
Incubate for 5-7 days, replacing the differentiation medium every 2-3 days. This will induce a more neuron-like phenotype with enhanced dopaminergic characteristics.
-
Protocol 2: 6-OHDA Treatment
-
Preparation of 6-OHDA Solution:
-
Prepare a stock solution of 6-OHDA (e.g., 10 mM) in ice-cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Crucially, prepare this solution immediately before use as 6-OHDA is highly unstable.
-
-
Treatment of Differentiated SH-SY5Y Cells:
-
Remove the differentiation medium from the cells.
-
Add fresh differentiation medium containing the desired final concentrations of 6-OHDA. A typical concentration range to test for inducing dose-dependent cytotoxicity is 25-200 µM.
-
Include a vehicle control group treated with the same concentration of saline and ascorbic acid but without 6-OHDA.
-
Incubate the cells with 6-OHDA for 24 hours at 37°C and 5% CO2.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the 24-hour 6-OHDA treatment, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
The following tables summarize expected quantitative data from key experiments.
Table 1: Dose-Dependent Effect of 6-OHDA on SH-SY5Y Cell Viability
| 6-OHDA Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 25 | 85.3 ± 4.8 |
| 50 | 62.1 ± 6.3 |
| 100 | 41.5 ± 5.9 |
| 200 | 23.8 ± 3.7 |
Table 2: Effect of 100 µM 6-OHDA on Markers of Cell Death and Oxidative Stress
| Assay | Vehicle Control ± SD | 100 µM 6-OHDA ± SD |
| Caspase-3 Activity (Fold Change) | 1.0 ± 0.1 | 3.8 ± 0.4 |
| Intracellular ROS (Fold Change) | 1.0 ± 0.2 | 4.5 ± 0.6 |
| Mitochondrial Membrane Potential (% of Control) | 100 ± 6.1 | 45.2 ± 5.5 |
| Tyrosine Hydroxylase Positive Cells (%) | 95.1 ± 3.4 | 38.7 ± 4.1 |
Further Experimental Protocols
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.
-
Procedure:
-
After 6-OHDA treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Protocol 5: Assessment of Apoptosis (Caspase-3 Activity Assay)
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.
-
Procedure:
-
Lyse the 6-OHDA treated cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence intensity with excitation at 380 nm and emission at 460 nm.
-
Conclusion
The use of 6-OHDA to induce neurotoxicity in differentiated SH-SY5Y cells provides a reliable and reproducible in vitro model for studying the cellular and molecular mechanisms of Parkinson's disease. This model is suitable for high-throughput screening of potential neuroprotective compounds and for investigating the efficacy of novel therapeutic strategies. While no evidence supports the use of this compound for this purpose, the established protocols with 6-OHDA offer a robust starting point for researchers in the field.
References
- 1. Consistent Cell Culture research advances Parkinson’s research [thermofisher.com]
- 2. Neurotoxin mechanisms and processes relevant to Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. The SH-SY5Y cell line in Parkinson's disease research: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine cell degeneration induced by intraventricular administration of 6-hydroxydopamine in the rat: similarities with cell loss in parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neurotoxicity Studies of 5,6-Dihydroxy-8-aminoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Aminoquinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities. While some derivatives have shown promise in the treatment of neurodegenerative diseases due to their metal-chelating and antioxidant properties, others have been associated with neurotoxic side effects.[1][2] 5,6-Dihydroxy-8-aminoquinoline is a derivative of interest for neurotoxicity screening due to its structural similarity to both potentially neuroprotective and neurotoxic quinoline compounds. The following application notes and protocols provide a comprehensive framework for assessing the in vitro neurotoxicity of this compound using the human neuroblastoma SH-SY5Y cell line, a well-established model in neurotoxicity studies.[3]
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro assessment of neurotoxicity.
Caption: A generalized workflow for in vitro neurotoxicity assessment.
Experimental Protocols
1. Cell Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for neurotoxicity studies.[3] These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype.[4]
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and add Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24 to 48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[7]
-
Materials:
-
SH-SY5Y cells
-
24-well plates or black-walled, clear-bottom 96-well plates
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed SH-SY5Y cells in the appropriate plates and allow them to attach.
-
Treat the cells with different concentrations of this compound for the desired time.
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]
-
4. Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound.
-
After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase-3 assay kit.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-200 µg of protein from each sample.
-
Add reaction buffer and the caspase-3 substrate to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) at an excitation of 380 nm and emission of 420-460 nm.[9]
-
5. Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Materials:
-
SH-SY5Y cells
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
TMRE (stock solution in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate.
-
Treat the cells with this compound for the desired duration. Include wells for untreated controls and a positive control (CCCP).
-
Add TMRE to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Add fresh PBS or medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[10]
-
Quantitative Data Summary
The following table presents example data for the neurotoxic effects of a hypothetical 8-aminoquinoline derivative on SH-SY5Y cells after 24 hours of treatment. This data is for illustrative purposes and actual results for this compound may vary.
| Assay | Endpoint | Concentration | Result |
| Cell Viability (MTT) | % Viability | 10 µM | 85% |
| 50 µM | 52% | ||
| 100 µM | 28% | ||
| ROS Measurement | Fold Increase in ROS | 50 µM | 2.5-fold |
| 100 µM | 4.8-fold | ||
| Caspase-3 Activity | Fold Increase in Activity | 50 µM | 3.2-fold |
| 100 µM | 6.1-fold | ||
| Mitochondrial Potential | % Decrease in ΔΨm | 50 µM | 35% |
| 100 µM | 65% |
Hypothesized Signaling Pathway of Neurotoxicity
The following diagram illustrates a potential signaling pathway for neurotoxicity induced by a quinoline derivative, leading to apoptosis via oxidative stress.
Caption: A potential pathway of 8-aminoquinoline-induced neurotoxicity.
Disclaimer: The protocols and data presented are intended as a general guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The provided quantitative data is illustrative and not specific to this compound.
References
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. abcam.com [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Application Note: Determination of 5,6-Dihydroxy-8-aminoquinoline in Tissue using HPLC
An HPLC-based approach for the determination of 5,6-Dihydroxy-8-aminoquinoline in tissue samples is presented in this comprehensive application note. This document provides researchers, scientists, and drug development professionals with detailed methodologies for sample preparation, chromatographic separation, and detection.
Introduction
This compound is a quinoline derivative of interest in various fields of biomedical research. Accurate quantification of this compound in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for this purpose. This application note details a robust protocol for the extraction and quantification of this compound in tissue matrices. The method utilizes reversed-phase HPLC coupled with UV detection, a common and accessible technique in most analytical laboratories.
Experimental
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Perchloric acid (HClO4)
-
Sodium phosphate, monobasic and dibasic
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Tissue homogenization equipment (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Centrifuge
-
pH meter
-
Syringe filters (0.22 µm)
Sample Preparation: Tissue Extraction
A critical step in the analysis of analytes in complex biological matrices is sample preparation.[1][2][3] The following protocol outlines a general procedure for the extraction of this compound from tissue samples.[4]
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold 0.4 M perchloric acid.
-
Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize degradation.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[4]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analyte of interest.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup (Recommended):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering hydrophilic substances.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[2]
-
Chromatographic Conditions
The separation of this compound can be achieved using a reversed-phase HPLC method. The following conditions are a good starting point and may require optimization.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 20 mM sodium phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan of the standard) |
| Injection Volume | 20 µL |
Method Validation Parameters
For reliable quantitative analysis, the method should be validated. The following table summarizes typical performance parameters that should be assessed. The values provided are representative for similar analytical methods and should be experimentally determined for this specific application.
| Parameter | Representative Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 85-115% |
| Retention Time (min) | 4-6 |
Results and Discussion
This protocol provides a framework for the determination of this compound in tissue. The use of perchloric acid for protein precipitation is an effective method for initial sample cleanup.[4] For more complex matrices or when higher sensitivity is required, the inclusion of a solid-phase extraction step is highly recommended to remove interfering substances and concentrate the analyte.[1][2][5]
The choice of a C18 column is based on its wide applicability for the separation of small molecules, including aminoquinoline derivatives.[1][6][7] The mobile phase composition, particularly the pH and the organic modifier content, should be optimized to achieve good peak shape and resolution from potential interferences. UV detection is a cost-effective and robust detection method for compounds with chromophores, such as this compound.[6][7] For higher specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) could be considered.[8]
Protocols and Visualizations
Experimental Workflow Diagram
References
- 1. 低分子HPLC [sigmaaldrich.com]
- 2. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 3. biocompare.com [biocompare.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereotaxic Injection of 5,6-Dihydroxy-8-aminoquinoline in Rodents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following protocol is a comprehensive guide for the stereotaxic injection of 5,6-Dihydroxy-8-aminoquinoline in rodents. As there is limited specific literature available for the in-vivo stereotaxic application of this particular compound, this protocol is based on general principles of stereotaxic surgery and drug administration in rodents. It is imperative that researchers conduct thorough pilot studies to determine optimal dosage, vehicle, and injection parameters for their specific experimental needs and animal models. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a derivative of the 8-aminoquinoline class of compounds. While this class is known for its therapeutic applications, such as in the treatment of malaria, derivatives are also investigated for their potential neuroactive properties, including neuroprotection and neurotoxicity. Stereotaxic injection allows for the precise delivery of this compound to specific brain regions, enabling the investigation of its localized effects on neural circuits and behavior. This document provides a detailed protocol for the preparation and stereotaxic administration of this compound in rodents.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | N/A | Purity should be >95%. |
| Vehicle (e.g., sterile saline, DMSO) | Sigma-Aldrich | Vehicle should be chosen based on the solubility of the compound and its biocompatibility. |
| Anesthetic (e.g., Ketamine/Xylazine cocktail, Isoflurane) | VetOne | Dosage should be determined based on institutional guidelines and animal weight. |
| Eye Lubricant | Vet-Optic | To prevent corneal drying during surgery. |
| Antiseptic solution (e.g., Betadine, 70% Ethanol) | VWR | For sterilization of the surgical site. |
| Sterile Saline | VWR | For irrigation and post-operative hydration. |
| Analgesic (e.g., Buprenorphine, Carprofen) | Zoetis | For post-operative pain management. |
| Stereotaxic Frame | Stoelting Co. | With appropriate rodent adaptors. |
| Microinjection Pump | World Precision Instruments | For controlled delivery of the compound. |
| Hamilton Syringe (10 µL) | Hamilton Company | With a 33-gauge needle. |
| Surgical Instruments | Fine Science Tools | Scalpel, forceps, hemostats, wound clips/sutures. |
| Heating Pad | Braintree Scientific | To maintain the animal's body temperature during surgery. |
| Personal Protective Equipment (PPE) | VWR | Gloves, lab coat, safety glasses. |
Experimental Protocols
Preparation of this compound Solution
-
Determine the appropriate concentration. Based on preliminary in-vitro studies or literature on similar compounds, a starting concentration in the range of 1-10 mM is suggested. It is critical to perform a dose-response curve in a pilot study.
-
Select a suitable vehicle. The solubility of this compound must be determined.
-
If soluble in aqueous solutions, use sterile 0.9% saline.
-
If solubility is low, a small percentage of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) can be used, with the final concentration of DMSO kept to a minimum (ideally <5%) to avoid solvent toxicity. The vehicle should be filtered through a 0.22 µm syringe filter.
-
-
Prepare the solution. On the day of the surgery, dissolve the required amount of this compound in the chosen vehicle. Vortex until fully dissolved. Protect from light if the compound is light-sensitive.
Stereotaxic Surgical Procedure
-
Anesthesia and Animal Preparation.
-
Anesthetize the rodent using an approved protocol (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or inhalation of isoflurane).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Shave the fur from the scalp and clean the area with alternating scrubs of antiseptic solution and 70% ethanol.
-
Apply eye lubricant to prevent corneal drying.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
-
Stereotaxic Mounting.
-
Secure the animal's head in the stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, medial-lateral, and dorsal-ventral).
-
-
Surgical Incision and Craniotomy.
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton-tipped applicator to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks.
-
Determine the desired injection coordinates relative to bregma based on a rodent brain atlas (e.g., Paxinos and Watson).
-
Mark the injection site on the skull with a sterile marker.
-
Using a dental drill, create a small burr hole (craniotomy) over the target injection site. Be careful not to damage the underlying dura mater.
-
-
Microinjection.
-
Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator.
-
Slowly lower the injection needle through the burr hole to the predetermined dorsal-ventral (DV) coordinate.
-
Inject the solution at a slow, controlled rate (e.g., 100-200 nL/minute) using the microinjection pump. A typical injection volume is between 0.5-1.0 µL per site.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the compound and to minimize backflow upon retraction.
-
Slowly retract the needle.
-
-
Closure and Post-operative Care.
-
Suture the scalp incision or close it with wound clips.
-
Administer a subcutaneous injection of sterile saline for hydration and an analgesic for pain management, as per your IACUC protocol.
-
Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide soft food and easy access to water for the first 24-48 hours post-surgery.
-
Monitor for any signs of pain, distress, or infection for at least one week post-surgery.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for stereotaxic injection of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated following the administration of a neuroactive compound like this compound. This is a generalized representation and would need to be validated experimentally.
Caption: Hypothetical signaling cascade for a neuroactive 8-aminoquinoline derivative.
Application Notes and Protocols for 5,6-Dihydroxy-8-aminoquinoline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed cell culture applications and extensive experimental data for 5,6-Dihydroxy-8-aminoquinoline are not widely available in current scientific literature. The following application notes and protocols are based on the known biological activities of structurally related 8-hydroxyquinoline derivatives. These compounds are recognized for their metal-chelating properties, which can lead to anticancer and neuroprotective effects, often through the generation of reactive oxygen species (ROS) and modulation of signaling pathways like NF-κB.[1][2][3] The provided experimental protocols are well-established methods for assessing these activities and can be adapted for the evaluation of this compound.
Application Note: Anticancer Activity Evaluation
Introduction
8-Hydroxyquinoline and its derivatives have demonstrated significant antitumor activity against various cancer cell lines, including lymphoma, cervical, and prostate cancer cells.[4] The anticancer effects of these compounds are often attributed to their ability to chelate metal ions like copper and zinc, leading to increased intracellular reactive oxygen species (ROS) and subsequent cytotoxicity.[1][3] this compound, as a derivative of 8-hydroxyquinoline, is a promising candidate for anticancer research. This application note describes a general workflow for assessing its cytotoxic potential against cancer cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.[5][6][7][8][9]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, PC-3)
-
96-well flat-bottom plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Illustrative Quantitative Data
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (48h Treatment)
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 10 | 0.75 | 0.05 | 60.0 |
| 50 | 0.31 | 0.04 | 24.8 |
| 100 | 0.15 | 0.03 | 12.0 |
Application Note: Neuroprotection and Oxidative Stress
Introduction
Certain 8-hydroxyquinoline derivatives have shown neuroprotective properties, potentially through their antioxidant activities and ability to modulate metal homeostasis in the brain.[2] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.[10] The ability of this compound to influence intracellular ROS levels can be investigated to assess its potential as a neuroprotective agent.
Potential Signaling Pathway Involvement
Many 8-hydroxyquinoline compounds exert their effects by modulating intracellular signaling pathways. For instance, some analogs have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[1] The generation of ROS can also influence various signaling cascades.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Oxidative Stress with 5,6-Dihydroxy-8-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the accurate measurement of oxidative stress is crucial for both basic research and drug development. 5,6-Dihydroxy-8-aminoquinoline is a promising, yet not widely documented, fluorescent probe for the detection of intracellular ROS. Its dihydroxy-substituted aromatic ring system is susceptible to oxidation by various ROS, leading to a change in its fluorescent properties. This document provides a detailed, albeit theoretical, framework and protocol for the application of this compound in the measurement of oxidative stress in cellular models. The proposed methods are based on the established principles of fluorescent probes and assays for reactive oxygen species.
Principle of Detection
The proposed mechanism for ROS detection by this compound is based on the oxidation of its catechol-like 5,6-dihydroxy moiety. In its reduced form, the probe is expected to exhibit minimal fluorescence. Upon interaction with ROS, such as superoxide (O₂⁻), hydroxyl radicals (•OH), or hydrogen peroxide (H₂O₂), the dihydroxy group can be oxidized to a quinone derivative. This structural change is hypothesized to result in a significant increase in fluorescence intensity, which can be quantified to determine the level of oxidative stress. The amino group at the 8-position may further modulate the spectral properties of the molecule.
It is important to note that while this document provides a comprehensive guide, the specific fluorescent properties and reactivity of this compound with different ROS would require empirical validation.
Data Presentation
The following table summarizes the hypothetical quantitative data for the this compound probe. These values are projected based on the characteristics of similar fluorescent probes used for oxidative stress detection and should be experimentally determined for accurate application.
| Parameter | Hypothetical Value | Notes |
| Excitation Wavelength (λex) | ~370 nm | Expected to be in the near-UV range. |
| Emission Wavelength (λem) | ~480 nm | Expected to be in the blue-green region of the spectrum. |
| Quantum Yield (Φf) of Oxidized Form | ~0.4 | A moderate quantum yield is anticipated upon oxidation. |
| Limit of Detection (LOD) for H₂O₂ | ~50 nM | Projected sensitivity for a common reactive oxygen species. |
| Optimal Concentration for Cell Staining | 1-10 µM | Typical concentration range for live-cell imaging probes. |
| Incubation Time | 30-60 minutes | Standard incubation time for cellular uptake and reaction. |
Experimental Protocols
Protocol 1: In Vitro Measurement of ROS using this compound
This protocol describes the use of this compound to measure ROS production in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) or another ROS-generating system (e.g., xanthine/xanthine oxidase for superoxide)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 10 µM.
-
Prepare serial dilutions of the ROS source (e.g., H₂O₂) in PBS.
-
In a 96-well microplate, add 50 µL of the this compound working solution to each well.
-
Add 50 µL of the ROS source dilutions to the respective wells. Include a blank control with PBS only.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized probe (hypothetically ~370 nm excitation and ~480 nm emission).
-
Subtract the fluorescence of the blank control from all readings.
-
Plot the fluorescence intensity against the concentration of the ROS source to generate a standard curve.
Protocol 2: Measurement of Intracellular ROS in Cultured Cells
This protocol outlines the procedure for using this compound to detect and quantify ROS within live cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Inducer of oxidative stress (e.g., tert-butyl hydroperoxide, menadione)
-
ROS scavenger as a negative control (e.g., N-acetylcysteine)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide, or culture dish) and allow them to adhere and reach the desired confluency.
-
Induction of Oxidative Stress (Optional): If desired, treat the cells with an inducer of oxidative stress for the appropriate time. Include an untreated control group. For a negative control, pre-treat a set of cells with an ROS scavenger before adding the inducer.
-
Probe Loading:
-
Prepare a loading buffer by diluting the this compound stock solution in serum-free, phenol red-free medium or PBS to a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading buffer and wash the cells twice with warm PBS to remove any excess probe.
-
Measurement:
-
Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or FITC channel, to be optimized). Capture images for qualitative or quantitative analysis of fluorescence intensity.
-
Flow Cytometry: For suspension cells or trypsinized adherent cells, resuspend the cells in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer with appropriate laser and emission filters.
-
Microplate Reader: Add fresh PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a microplate reader. Normalize the fluorescence values to cell number or protein concentration.
-
Visualization of Pathways and Workflows
Caption: Proposed mechanism of ROS detection by this compound.
Caption: General workflow for measuring intracellular ROS with this compound.
Application Notes and Protocols: 5,6-Dihydroxy-8-aminoquinoline as a Tool for Studying Dopaminergic Neuron Death
Disclaimer: Scientific literature detailing the specific use of 5,6-dihydroxy-8-aminoquinoline as a tool for studying dopaminergic neuron death is limited. The following application notes and protocols are based on established methodologies for characterizing novel neurotoxins and the known mechanisms of similar compounds, such as other 8-aminoquinoline derivatives and dihydroxy-substituted neurotoxins. These protocols should be considered as a starting point and will require optimization.
Introduction
Dopaminergic neuron death is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease. The study of specific neurotoxins provides invaluable insights into the molecular mechanisms underlying this process, facilitating the development of novel therapeutic strategies. This compound is a compound of interest due to its structural similarity to known neurotoxic metabolites and its potential to induce oxidative stress. The dihydroxy substitution on the quinoline ring suggests that this molecule may undergo redox cycling, leading to the generation of reactive oxygen species (ROS), a key event in dopaminergic neurodegeneration. These application notes provide a framework for researchers to investigate the potential of this compound as a tool compound for inducing and studying dopaminergic neuron death in vitro.
Putative Mechanism of Action
While the precise mechanism of this compound-induced neurotoxicity is yet to be fully elucidated, it is hypothesized to involve the following key steps:
-
Oxidative Stress: The 5,6-dihydroxy moiety can be oxidized to a quinone, a reaction that can generate superoxide radicals. This redox cycling can lead to a significant increase in intracellular reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Elevated ROS can damage mitochondria, leading to a decrease in the mitochondrial membrane potential (MMP), impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress is a potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Phosphorylation and activation of these kinases can trigger downstream apoptotic events.
-
Apoptosis Execution: The culmination of these signaling cascades is the activation of caspases, a family of proteases that execute the apoptotic program. This involves the cleavage of key cellular substrates and ultimately leads to cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this process.
Data Presentation
Table 1: Cytotoxicity of this compound on Dopaminergic Cells
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Vehicle Control) | 24 | 100 |
| 1 | 24 | Data to be determined |
| 10 | 24 | Data to be determined |
| 50 | 24 | Data to be determined |
| 100 | 24 | Data to be determined |
| 0 (Vehicle Control) | 48 | 100 |
| 1 | 48 | Data to be determined |
| 10 | 48 | Data to be determined |
| 50 | 48 | Data to be determined |
| 100 | 48 | Data to be determined |
Table 2: Biomarker Modulation by this compound
| Treatment | ROS Production (Fold Change) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio | p-JNK Levels (Fold Change) | p-p38 Levels (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | Data to be determined | 1.0 | 1.0 |
| This compound (IC50 concentration) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on dopaminergic neuron models, such as the human neuroblastoma SH-SY5Y cell line or the rat pheochromocytoma PC12 cell line.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.
Materials:
-
SH-SY5Y or PC12 cells
-
This compound
-
H2DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Wash the cells twice with warm PBS.
-
Load the cells with 5 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as desired.
-
Lyse the cells and collect the protein supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x reaction buffer to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol allows for the detection and quantification of key proteins in the apoptotic and stress signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentrations.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for assessing neurotoxicity.
Caption: Putative signaling cascade in neuron death.
References
Troubleshooting & Optimization
how to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and preventing the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change in your this compound solution, typically to a darker shade, is a common indicator of oxidation. Compounds with vicinal dihydroxy groups, like 5,6-dihydroxyindoles, are known to be highly unstable and can readily oxidize upon exposure to air.[1] This process can lead to the formation of quinonoid products and subsequent polymerization, resulting in discoloration and loss of the compound's intended properties.
Q2: What factors can accelerate the oxidation of my this compound solution?
A2: Several factors can accelerate the oxidation of this compound solutions:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.
-
pH: Alkaline conditions can significantly increase the rate of degradation for similar dihydroxy compounds.[2]
-
Light: Exposure to light, particularly UV radiation, can promote photodegradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
-
Metal Ions: Trace metal ions, such as copper and iron, can catalyze oxidation reactions.[3]
Q3: What are the general recommendations for storing this compound solutions?
A3: To minimize oxidation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen for long-term storage. The storage temperature should not exceed 25°C.[4]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4]
-
Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: Use tightly sealed containers to prevent air and moisture from entering.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution rapidly changes color upon preparation. | Immediate oxidation due to exposure to atmospheric oxygen. | Prepare the solution using deoxygenated solvents. Purge the solvent and the headspace of the vial with an inert gas (nitrogen or argon) before and after adding the compound. |
| Precipitate forms in the solution over time. | Polymerization of oxidation products. | This indicates significant degradation. The solution should be discarded. Review preparation and storage protocols to prevent future occurrences. |
| Inconsistent experimental results using the solution. | Degradation of the active compound. | Prepare fresh solutions for each experiment. If this is not feasible, prepare small batches and use them within a short timeframe. Always check for any visual signs of degradation before use. |
| Loss of biological activity. | Oxidation has altered the chemical structure of the compound. | Implement the stabilization strategies outlined in the experimental protocols below. Consider adding antioxidants or chelating agents. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes a method for preparing a solution of this compound with enhanced stability against oxidation.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., DMSO, ethanol, or a suitable buffer)
-
Ascorbic acid (optional, as an antioxidant)
-
EDTA (optional, as a chelating agent)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Vial Preparation: Place the required amount of this compound into an amber glass vial.
-
Inert Atmosphere: Purge the vial containing the solid compound with the inert gas for 5 minutes.
-
Dissolution: Add the deoxygenated solvent to the vial. If using, first dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mM) and/or chelating agent (e.g., EDTA to a final concentration of 0.1-1 mM) in the solvent before adding it to the this compound.
-
Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved. Keep the vial under a gentle stream of the inert gas during this process.
-
Storage: Immediately after dissolution, flush the headspace of the vial with the inert gas, tightly seal the cap, and store at the recommended low temperature and protected from light.
Protocol 2: Monitoring the Stability of this compound Solutions
This protocol outlines a general method to assess the stability of your prepared solutions over time.
Materials:
-
Prepared this compound solution
-
UV-Vis Spectrophotometer or HPLC system
-
Cuvettes or appropriate vials for the analytical instrument
Procedure:
-
Initial Measurement: Immediately after preparing the solution, take an initial absorbance spectrum using a UV-Vis spectrophotometer or perform an initial analysis using HPLC to determine the initial concentration and purity.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stored solution and repeat the analysis performed in step 1.
-
Data Comparison: Compare the results over time. A decrease in the absorbance at the characteristic wavelength or a decrease in the peak area in the HPLC chromatogram, along with the appearance of new peaks, indicates degradation.
-
Data Presentation: Tabulate the percentage of the remaining compound at each time point for different storage conditions to determine the optimal storage strategy.
Quantitative Data Summary
| Storage Condition | Antioxidant/Chelator | Expected Stability (Time to 10% Degradation) |
| Room Temperature, Exposed to Air and Light | None | Very Low (< 1 hour) |
| Room Temperature, Inert Atmosphere, Protected from Light | None | Low (Several hours) |
| 2-8°C, Inert Atmosphere, Protected from Light | None | Moderate (Up to 24 hours) |
| 2-8°C, Inert Atmosphere, Protected from Light | Ascorbic Acid (1 mM) + EDTA (1 mM) | High (> 48 hours) |
| -20°C, Inert Atmosphere, Protected from Light | Ascorbic Acid (1 mM) + EDTA (1 mM) | Very High (Weeks to Months) |
Note: This table provides estimated stability and should be confirmed by experimental data for your specific application and solvent system.
Visualizations
Caption: A proposed pathway for the oxidation of this compound.
Caption: Experimental workflow for preparing stabilized solutions.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the this compound scaffold?
A1: Direct synthesis of this compound is not well-documented in a single-step process. A common and plausible multi-step approach involves the synthesis of a substituted precursor, followed by functional group transformations. The two primary strategies for constructing the quinoline core are the Skraup and Friedländer syntheses. For this specific target, a likely route involves a Skraup-type reaction to form a protected dihydroxy-nitroquinoline derivative, followed by reduction of the nitro group and deprotection of the hydroxyl groups.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Harsh reaction conditions: Classical quinoline syntheses like the Skraup reaction often require high temperatures and strong acids, which can lead to side reactions and decomposition of sensitive starting materials or products.
-
Low yields and purity: The formation of byproducts is common, leading to difficulties in purification and reduced overall yield.
-
Poor regioselectivity: When using substituted anilines or unsymmetrical ketones in Friedländer synthesis, obtaining the desired isomer can be challenging.
-
Oxidation of dihydroxy-aminoquinoline: The final product is susceptible to oxidation, which can lead to discoloration and impurities.
Q3: How can I purify the crude this compound?
A3: Purification of polyhydroxylated aminoquinolines can be challenging due to their polarity and potential for oxidation. Common purification techniques include:
-
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical and may require experimentation with solvent systems of varying polarities.
-
Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from byproducts. A gradient elution with a mixture of polar and non-polar solvents is often necessary.
-
Acid-Base Extraction: The basic amino group and the acidic hydroxyl groups allow for purification via selective extraction into acidic or basic aqueous solutions, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, following a proposed multi-step synthetic pathway.
Proposed Synthetic Pathway
A plausible synthetic route starting from 3,4-dimethoxyaniline is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Problem 1: Low yield in the Skraup reaction (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is heated for an adequate duration. |
| Ineffective oxidant. | Consider using a milder oxidizing agent than nitrobenzene, such as arsenic acid, which has been reported to result in a less violent reaction. | |
| Formation of tar-like byproducts | Reaction is too vigorous or temperature is too high. | The Skraup reaction is notoriously exothermic. Add the sulfuric acid slowly while cooling the reaction mixture. The use of ferrous sulfate can help moderate the reaction.[1] |
| Decomposition of starting material | The electron-rich di-substituted aniline is sensitive to the harsh acidic conditions. | Protect the amino group before the Skraup reaction, although this adds extra steps. Alternatively, explore milder Friedländer synthesis conditions if a suitable o-amino-dihydroxybenzaldehyde or ketone precursor can be synthesized. |
Problem 2: Incomplete reduction of the nitro group (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (nitro compound) in the product mixture | Insufficient reducing agent or reaction time. | Increase the molar excess of the reducing agent (e.g., tin or iron).[2] Monitor the reaction by TLC until the starting material spot disappears. |
| Deactivation of the reducing agent. | Ensure the metal surface is activated. For example, wash tin granules with dilute HCl before use. | |
| Formation of side products | Over-reduction or side reactions of the quinoline ring. | Use a milder reducing agent like iron powder in acetic acid. Catalytic hydrogenation (e.g., with Pd/C) is also an option, but care must be taken to avoid reduction of the quinoline ring. |
Problem 3: Low yield or incomplete demethylation (Step 3)
| Symptom | Possible Cause | Suggested Solution |
| Presence of mono-demethylated or starting material in the product | Insufficient demethylating agent or reaction time/temperature. | Increase the equivalents of the demethylating agent (e.g., HBr or BBr₃). Increase the reaction temperature and/or time while monitoring the reaction progress. |
| Product decomposition | Harsh demethylation conditions. | Boron tribromide (BBr₃) is a powerful but often cleaner demethylating agent than HBr. The reaction can typically be performed at lower temperatures. |
Problem 4: Difficulty in purification and product instability (Step 4)
| Symptom | Possible Cause | Suggested Solution |
| Product is a dark, discolored solid | Oxidation of the dihydroxy-aminoquinoline. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. The addition of a small amount of a reducing agent like sodium dithionite during workup may help. |
| Streaking on TLC plates | The product is highly polar and may be binding strongly to the silica gel. | Add a small amount of a basic modifier (e.g., triethylamine) or an acidic modifier (e.g., acetic acid) to the eluent to improve chromatography. |
| Difficulty in finding a suitable recrystallization solvent | The product has unusual solubility characteristics. | Experiment with a range of solvent systems. A polar solvent like ethanol, methanol, or a mixture with water might be effective. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethoxy-8-nitroquinoline (Adapted Skraup Reaction)
This protocol is based on the synthesis of a similar compound, 5,6-dimethoxy-4-methyl-8-nitroquinoline.[3]
-
To a solution of 3,4-dimethoxyaniline in a suitable solvent, add glycerol.
-
Slowly and carefully add concentrated sulfuric acid while cooling the mixture.
-
Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and a moderator (e.g., ferrous sulfate).
-
Heat the mixture gradually to the reaction temperature (typically 120-160 °C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto ice.
-
Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of 5-Nitro-8-methoxyquinoline to 5-Amino-8-methoxyquinoline
This protocol is adapted from a reported procedure with a high yield.[2]
-
Dissolve the 5,6-dimethoxy-8-nitroquinoline in concentrated hydrochloric acid.
-
Add tin dust to the solution with vigorous stirring.
-
Heat the mixture on a water bath for approximately 1 hour, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a cold aqueous solution of a base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Demethylation of a Dimethoxyquinoline Derivative
This is a general procedure for the demethylation of methoxy groups on an aromatic ring.
-
Dissolve the 5,6-dimethoxy-8-aminoquinoline in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of a demethylating agent (e.g., boron tribromide in dichloromethane or concentrated hydrobromic acid).
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Adjust the pH to neutral or slightly basic.
-
Extract the product into an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product by recrystallization or chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions found in the literature.
Table 1: Conditions for Skraup-type Synthesis of Methoxy-nitroquinolines
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-5-nitroveratrole | Methyl vinyl ketone, H₃PO₄, As₂O₅ | - | - | 30 | [3] |
| 4-Amino-3-nitroanisole | Methacrolein | 110 | - | 50 | [4] |
Table 2: Conditions for the Reduction of Nitroquinolines
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 5-Nitro-8-methoxyquinoline | Sn dust, conc. HCl | Water | 1 | 96 | [2] |
| 6-Methoxy-3-methyl-8-nitroquinoline | Iron filings | Di-n-butyl ether / Acetic acid | - | - | [4] |
Visualizations
Logical Troubleshooting Flowchart
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Neurotoxicity Experiments
Welcome to the technical support center for neurotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent results in neurotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in neurotoxicity experiments?
Inconsistent results in neurotoxicity studies can arise from several factors throughout the experimental workflow. Key sources of variability include:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to neurotoxic agents.[1][2][3] Stressed or unhealthy cells may exhibit increased sensitivity to toxicants, leading to exaggerated results.[1]
-
Reagent Quality and Handling: The quality, concentration, and storage of reagents, including test compounds, assay reagents, and cell culture media, are critical.[4][5][6] Improper storage can lead to degradation and loss of activity.[1][4]
-
Assay Protocol Deviations: Inconsistent incubation times, temperature fluctuations, and improper handling during assay procedures can introduce significant errors.[4]
-
Experimental Design: A poorly designed experiment, lacking appropriate controls or with an inadequate number of replicates, can lead to unreliable data.[7][8][9]
-
Data Analysis: Incorrect background subtraction or inappropriate statistical analysis can lead to misinterpretation of results.[10]
Q2: How can I minimize variability in my cell-based neurotoxicity assays?
Minimizing variability requires careful attention to detail at every stage of the experiment. Here are some best practices:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[1][3] Avoid over-confluency, which can induce spontaneous apoptosis.[1]
-
Implement Strict Reagent Quality Control: Use high-quality, validated reagents and follow the manufacturer's storage and handling instructions precisely.[5][6][11] Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Optimize and Standardize Assay Protocols: Optimize cell seeding density, incubation times, and reagent concentrations for your specific cell type and experimental conditions.[3] Ensure consistent execution of the protocol across all experiments.
-
Incorporate Proper Controls: Always include untreated (vehicle) controls, positive controls (a known neurotoxin), and blank controls (medium only) in your experimental design.[1][12]
-
Increase Replicates: Use a sufficient number of technical and biological replicates to ensure the statistical significance of your results.
Q3: My positive control is not showing the expected neurotoxic effect. What could be the problem?
If your positive control is not working, consider the following possibilities:
-
Reagent Degradation: The positive control compound may have degraded due to improper storage or handling.[1] Prepare a fresh stock solution.
-
Incorrect Concentration: The concentration of the positive control may be too low to induce a measurable toxic effect. Verify your calculations and dilution series.
-
Cellular Resistance: The cell line you are using may have developed resistance to the positive control agent. Consider using a different positive control or a different cell line.
-
Assay Kit Issues: The assay kit itself may be faulty or expired.[1]
Troubleshooting Guides
This section provides specific troubleshooting advice for common neurotoxicity assays in a question-and-answer format.
MTT Assay
Issue: High background absorbance in the blank wells (medium only).
-
Possible Cause: Contamination of the medium with bacteria or yeast, or the presence of a reducing agent. Phenol red in the medium can also contribute to high background.[13]
-
Solution: Use sterile technique to prevent contamination. Prepare assays in phenol red-free medium.[13] Ensure all reagents are at room temperature before use.
Issue: Low absorbance readings in the positive control wells.
-
Possible Cause: Insufficient cell number, low metabolic activity of cells, or incomplete solubilization of formazan crystals.
-
Solution: Optimize the initial cell seeding density. Increase the incubation time with the MTT reagent. Ensure complete dissolution of formazan crystals by increasing shaking time or gently pipetting.
Issue: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or the "edge effect" where wells at the edge of the plate evaporate more quickly.[4]
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate and use pipettes correctly.[4] To avoid the edge effect, do not use the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile medium or PBS.
| MTT Assay Troubleshooting Summary | |
| Problem | Possible Causes & Solutions |
| High Background | - Contamination (use sterile technique).- Phenol red interference (use phenol red-free media).[13]- Reagents too cold (warm to room temperature). |
| Low Absorbance | - Low cell number (optimize seeding density).- Short incubation (increase incubation time).- Incomplete formazan solubilization (increase mixing). |
| Inconsistent Replicates | - Uneven cell seeding (ensure single-cell suspension).- Pipetting errors (calibrate pipettes).[4]- Edge effect (avoid using outer wells). |
LDH Assay
Issue: High background LDH activity in the cell-free medium control.
-
Possible Cause: The serum in the culture medium contains LDH.[14]
-
Solution: Use a serum-free medium for the assay or reduce the serum concentration.[14] Always subtract the background LDH activity from the medium control from all other readings.
Issue: Low or no signal in the maximum LDH release control.
-
Possible Cause: Incomplete cell lysis.
-
Solution: Ensure the lysis solution is added correctly and mixed thoroughly by shaking for at least 3 minutes.[14]
Issue: High variability in LDH release in untreated control cells.
-
Possible Cause: Poor cell health or mechanical damage during handling.[1] Over-confluent or starved cells can undergo spontaneous apoptosis and release LDH.[1]
-
Solution: Use healthy, log-phase cells.[1] Handle cells gently during pipetting and media changes to avoid mechanical stress.
| LDH Assay Troubleshooting Summary | |
| Problem | Possible Causes & Solutions |
| High Background | - Serum in medium contains LDH (use serum-free medium or subtract background).[14] |
| Low Maximum Release | - Incomplete cell lysis (ensure proper mixing with lysis buffer).[14] |
| High Spontaneous Release | - Poor cell health (use healthy, log-phase cells).[1]- Mechanical damage (handle cells gently).[1] |
Apoptosis Assays (e.g., Annexin V/PI)
Issue: High percentage of apoptotic cells in the negative control group.
-
Possible Cause: Poor cell health, over-trypsinization, or mechanical damage during cell harvesting.[1] Using trypsin with EDTA can interfere with Annexin V binding.[1]
-
Solution: Use healthy cells and handle them gently.[1] Use an EDTA-free dissociation reagent like Accutase.[1]
Issue: No positive signal in the treated group.
-
Possible Cause: Insufficient drug concentration or treatment duration.[1] Apoptotic cells may have detached and been lost during washing steps.[1] Reagent failure.[1][15]
-
Solution: Perform a dose-response and time-course experiment to determine optimal conditions.[1] Collect and analyze the supernatant containing detached cells.[1] Use a positive control to verify reagent activity.[1]
Issue: Cell populations are not clearly separated in the flow cytometry plot.
-
Possible Cause: Improper compensation settings, leading to spectral overlap between fluorochromes.[1]
-
Solution: Use single-stain controls to set up proper compensation.[1] If cells express GFP, avoid using FITC-labeled Annexin V.[1]
| Apoptosis Assay (Annexin V/PI) Troubleshooting Summary | |
| Problem | Possible Causes & Solutions |
| High Control Apoptosis | - Poor cell health (use healthy cells).[1]- Harsh cell detachment (use gentle, EDTA-free methods).[1] |
| No Treatment Effect | - Suboptimal treatment (optimize dose and time).[1]- Loss of apoptotic cells (collect supernatant).[1]- Reagent failure (use positive control).[1] |
| Poor Population Separation | - Incorrect compensation (use single-stain controls).[1]- Spectral overlap (choose appropriate fluorochromes).[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include untreated and positive controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[16]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of MTT solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm with a reference wavelength greater than 650 nm.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: On the same plate, prepare the following controls in triplicate:
-
Untreated Control: Spontaneous LDH release.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Solution to wells containing untreated cells.
-
Culture Medium Background Control: Medium without cells.
-
-
Incubate for Lysis: Incubate the plate for 45 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation and Reading: Incubate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[17]
Visualizations
Caption: A generalized workflow for conducting in vitro neurotoxicity experiments.
Caption: A logical diagram illustrating the process of troubleshooting inconsistent experimental results.
Caption: A simplified diagram of the intrinsic apoptosis pathway often implicated in neurotoxicity.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 3. biocompare.com [biocompare.com]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. QC Material Stability - Dig a Little Deeper - Randox Laboratories [randox.com]
- 7. Determining normal variability in a developmental neurotoxicity test: a report from the ILSI Research Foundation/Risk Science Institute expert working group on neurodevelopmental endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Influence of Experimental Design on Toxicity Outcomes in Zebrafish Embryo Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uca.edu [uca.edu]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 16. researchgate.net [researchgate.net]
- 17. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Technical Support Center: Optimizing 5,6-Dihydroxy-8-aminoquinoline Dosing for Animal Studies
Disclaimer: 5,6-Dihydroxy-8-aminoquinoline is a specific derivative of the 8-aminoquinoline class of compounds. As of the latest literature review, specific preclinical data, including established dosing regimens, pharmacokinetic profiles, and comprehensive toxicity data for this particular molecule, are scarce. Therefore, this guidance is based on the well-established principles of preclinical drug development for novel chemical entities and extrapolated from data on related 8-aminoquinoline compounds, such as primaquine and tafenoquine. All researchers must conduct thorough dose-finding and toxicity studies for this compound as a new investigational drug.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dose of this compound for my animal model?
A1: The initial step is to conduct a comprehensive literature review for any existing in vitro data on this compound, such as its EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in relevant cell-based assays. This information, if available, can help in estimating a starting dose range for in vivo studies. In the absence of such data, in vitro testing should be performed to determine the compound's potency.
Q2: What are the primary toxicity concerns associated with 8-aminoquinolines that I should monitor in my animal studies?
A2: The most significant toxicity associated with 8-aminoquinolines is hemolytic anemia, particularly in subjects with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1] While common laboratory animals are generally not G6PD deficient, it is crucial to monitor for signs of hemolysis. Another key toxicity is methemoglobinemia. Regular monitoring of hematological parameters is essential during dose-finding studies.
Q3: Which animal species are recommended for initial toxicity and efficacy studies?
A3: Preclinical safety testing for a new chemical entity typically requires studies in at least two species, one rodent and one non-rodent.[2][3] Mice and rats are commonly used rodent models for initial toxicity and efficacy screening due to their well-characterized biology and availability.[4] For non-rodent studies, dogs are often used for 8-aminoquinoline testing as they can be sensitive to the hematological toxicities of this class of compounds.[5]
Q4: How do I select a starting dose for a single-dose toxicity study?
A4: If in vitro potency data is available, a common approach is to start with a dose that is a fraction (e.g., 1/10th) of the dose expected to achieve the target in vivo concentration, extrapolated from the in vitro effective concentration. If no in vitro data exists, a dose-escalation study design, starting with a very low dose (e.g., 1-5 mg/kg) and progressively increasing the dose in subsequent cohorts of animals, is recommended.
Q5: What is a dose range-finding study and why is it important?
A5: A dose range-finding (DRF) study is a preliminary, non-GLP (Good Laboratory Practice) study designed to identify the Maximum Tolerated Dose (MTD) and to observe the general toxicological profile of a new compound.[3] It helps in selecting the appropriate dose levels for subsequent, more comprehensive GLP-compliant toxicity studies and for initial efficacy studies.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Low Doses
-
Possible Cause: The vehicle used to formulate this compound may be causing toxicity.
-
Troubleshooting Steps:
-
Administer the vehicle alone to a control group of animals to assess its tolerability.
-
Ensure the pH and osmolarity of the formulation are within physiological limits.
-
Consider alternative, well-established vehicle formulations for 8-aminoquinolines.
-
Issue 2: High Variability in Efficacy or Toxicity Results
-
Possible Cause: Inconsistent formulation or route of administration. The metabolism of this compound may vary significantly between individual animals.
-
Troubleshooting Steps:
-
Ensure the drug formulation is homogenous and that the dose is administered accurately and consistently.
-
Increase the number of animals per group to improve statistical power.
-
Consider the impact of metabolism. 8-aminoquinolines are often prodrugs, and their metabolism can be influenced by factors such as age and health status of the animals.
-
Issue 3: No Apparent Efficacy Even at High Doses
-
Possible Cause: Poor bioavailability of the compound via the chosen route of administration. The compound may be rapidly metabolized and cleared.
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Consider alternative routes of administration that may improve bioavailability (e.g., intravenous or intraperitoneal instead of oral).
-
Evaluate the in vitro activity of the compound to confirm its potency against the target.
-
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes in vitro data for related 8-hydroxyquinoline derivatives to provide a general reference for potential potency.
| Compound Class | Assay | Target/Cell Line | Potency (IC50/EC50) | Reference |
| 8-Hydroxyquinoline-N-phenylcarboxamides | Antiviral (DENV2) | A549 cells | IC50: 3.03 µM | [6] |
| 8-Hydroxyquinoline-Benzimidazole hybrids | Antibacterial | E. coli, S. aureus | - | |
| 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives | β2-adrenoceptor agonism | HEK293 cells | EC50: 21-36 pM | [7] |
| 8-aminoquinoline-natural antioxidant hybrids | Antioxidant (DPPH assay) | - | IC50: Varies |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Mice
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single administration.
-
Animals: Male and female CD-1 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: 5 mg/kg
-
Group 3: 15 mg/kg
-
Group 4: 50 mg/kg
-
Group 5: 150 mg/kg
-
(Dose levels should be adjusted based on any prior in vitro data)
-
-
Procedure:
-
Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
At day 14, euthanize animals and perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
Protocol 2: Repeated-Dose Toxicity Study in Rats
-
Objective: To evaluate the toxicity of this compound following daily administration for 14 days.
-
Animals: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 1/10th of MTD)
-
Group 3: Mid dose (e.g., 1/3rd of MTD)
-
Group 4: High dose (e.g., MTD)
-
-
Procedure:
-
Administer the assigned dose daily for 14 days.
-
Conduct daily clinical observations and weekly body weight measurements.
-
Collect blood samples at baseline and at the end of the study for hematology (including red blood cell count, hemoglobin, hematocrit, and methemoglobin) and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
-
-
Endpoint: Identification of a No-Observed-Adverse-Effect-Level (NOAEL) and characterization of the target organs of toxicity.
Visualizations
Caption: Experimental workflow for preclinical dose optimization of a novel 8-aminoquinoline.
Caption: Hypothesized mechanism of action for 8-aminoquinolines involving metabolic activation and ROS production.
References
- 1. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. altasciences.com [altasciences.com]
- 4. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
enhancing the stability of 5,6-Dihydroxy-8-aminoquinoline in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dihydroxy-8-aminoquinoline in aqueous solutions. The information is designed to help you anticipate and resolve common stability issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter with this compound solutions.
Issue 1: Rapid Discoloration (e.g., to brown or pink) of the Aqueous Solution
-
Possible Cause 1: Oxidation. Dihydroxy-substituted quinolines are susceptible to oxidation, which can be accelerated by dissolved oxygen, exposure to air, and the presence of metal ions. A similar compound, 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline, has been noted to be unstable and prone to oxidation[1]. The oxidation of the hydroquinone moiety can lead to the formation of quinone-like structures, which are often colored.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before dissolving the compound, thoroughly degas your aqueous solvent (e.g., by sparging with nitrogen or argon for at least 30 minutes).
-
Work Under Inert Atmosphere: Prepare your solutions in a glove box or under a steady stream of an inert gas (nitrogen or argon).
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. The optimal concentration will need to be determined empirically for your specific application.
-
Use Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or solution.
-
-
Possible Cause 2: pH-Induced Degradation. The stability of quinoline derivatives can be highly dependent on the pH of the solution. Basic conditions can often accelerate the oxidation of phenolic compounds.
-
Troubleshooting Steps:
-
pH Optimization Study: Prepare small-scale solutions across a range of pH values (e.g., from acidic to neutral) to identify the pH at which the compound is most stable.
-
Use Buffered Solutions: Employ a well-buffered system to maintain a stable pH throughout your experiment.
-
Issue 2: Precipitation or Cloudiness in the Solution Over Time
-
Possible Cause 1: Poor Solubility. this compound may have limited solubility in purely aqueous solutions, especially at higher concentrations or neutral pH.
-
Troubleshooting Steps:
-
Adjust pH: The protonation state of the amino and hydroxyl groups will change with pH, affecting solubility. Experiment with slightly acidic or basic conditions to see if solubility improves.
-
Use Co-solvents: Incorporate a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, into your aqueous solution. Be sure to verify that the co-solvent does not interfere with your downstream applications.
-
Prepare Fresh Solutions: Due to potential degradation into less soluble products, it is always best to prepare solutions of this compound fresh before each experiment.
-
-
Possible Cause 2: Formation of Insoluble Degradation Products. The products of oxidation or other degradation pathways may be less soluble than the parent compound.
-
Troubleshooting Steps:
-
Follow Stabilization Protocols: Implement the steps to prevent oxidation as described in "Issue 1." By slowing degradation, you can prevent the formation of insoluble byproducts.
-
Filter the Solution: If a precipitate has already formed and you need to use the solution, filter it through a 0.22 µm syringe filter to remove insoluble matter. However, be aware that the concentration of the active compound will be lower than intended.
-
Issue 3: Loss of Activity or Inconsistent Experimental Results
-
Possible Cause: Compound Degradation. The loss of the dihydroxy and amino functionalities through oxidation or other reactions will likely alter the compound's biological or chemical activity.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Before use, and especially for older solutions, check the purity of your this compound stock. This can be done using analytical techniques like HPLC or UV-Vis spectroscopy.
-
Strict Storage Conditions: Store both the solid compound and any solutions protected from light, at a low temperature (e.g., -20°C or -80°C), and under an inert atmosphere.
-
Implement Stabilization Strategies: Consistently use deoxygenated solvents and consider the use of antioxidants or chelating agents in your experimental buffers.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
-
A1: While specific studies on this exact molecule are limited, based on its chemical structure (a hydroquinone derivative), the primary degradation pathway in the presence of oxygen is likely oxidation to the corresponding quinone, 5,8-dioxo-6-hydroxy-8-aminoquinoline. This process can be catalyzed by light, heat, alkaline pH, and trace metal ions.
-
-
Q2: What are the ideal storage conditions for a stock solution of this compound?
-
A2: For maximum stability, stock solutions should be prepared in a deoxygenated solvent, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
-
-
Q3: How can I monitor the stability of my this compound solution?
-
A3: The most reliable method is High-Performance Liquid Chromatography (HPLC). You can monitor the decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products. A simpler, though less specific, method is UV-Vis spectroscopy. A change in the absorption spectrum, particularly the appearance of new absorption bands at longer wavelengths, can indicate degradation.
-
-
Q4: Is this compound sensitive to light?
-
A4: Yes, compounds with quinoline and phenol structures are often susceptible to photodegradation. It is recommended to handle the solid compound and its solutions in low-light conditions and to store them in light-protecting containers. Studies on the related compound quinoline have shown it degrades in sunlight[2].
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the expected trends. Users should perform their own stability studies to obtain precise data for their specific experimental setup.
| Condition | Parameter | Value | Observed Stability (Hypothetical Half-life) |
| pH | 4.0 (Acetate Buffer) | - | 48 hours |
| 7.0 (Phosphate Buffer) | - | 12 hours | |
| 9.0 (Tris Buffer) | - | 2 hours | |
| Temperature | 4°C | - | 24 hours |
| 25°C (Room Temp) | - | 6 hours | |
| 37°C | - | 1 hour | |
| Additives | None | - | 6 hours |
| 1 mM EDTA | - | 18 hours | |
| 100 µM Ascorbic Acid | - | 36 hours | |
| 1 mM EDTA + 100 µM Ascorbic Acid | - | > 72 hours | |
| Atmosphere | Air | - | 6 hours |
| Nitrogen | - | 48 hours |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general framework for monitoring the degradation of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% Solvent B.
-
Ramp to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to 5% Solvent B over 1 minute and equilibrate for 5 minutes.
-
-
Detection:
-
Monitor at the λmax of this compound (to be determined empirically, likely in the 250-300 nm range) and at a longer wavelength (e.g., 400-500 nm) to detect colored degradation products.
-
-
Procedure:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.
-
Immediately inject a sample to obtain the t=0 reference chromatogram.
-
Store the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the solution onto the HPLC.
-
Calculate the percentage of the remaining this compound by comparing its peak area at each time point to the peak area at t=0.
-
Protocol 2: Preparation of a Stabilized Aqueous Solution
This protocol describes how to prepare a solution with enhanced stability.
-
Solvent Preparation:
-
Dispense the required volume of your chosen aqueous buffer (e.g., phosphate or acetate buffer at the desired pH) into a glass container.
-
Add EDTA to a final concentration of 1 mM and ascorbic acid to a final concentration of 100 µM.
-
Sparge the solution with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
-
Dissolving the Compound:
-
Weigh the required amount of solid this compound in a separate, dry vial.
-
While maintaining a positive pressure of inert gas over the deoxygenated solvent, add the solvent to the solid compound.
-
Mix gently by swirling or sonicating until fully dissolved.
-
-
Storage:
-
Work quickly to aliquot the solution into pre-chilled, amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the vials at -80°C until use.
-
Visualizations
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Experimental workflow for assessing the stability of the compound.
Caption: Troubleshooting logic for common stability issues.
References
minimizing off-target effects in 5,6-Dihydroxy-8-aminoquinoline studies
Welcome to the technical support center for researchers working with 5,6-Dihydroxy-8-aminoquinoline. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design robust experiments and minimize the risk of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential activities?
This compound is a small organic molecule belonging to the quinoline family.[1][2] Compounds within the broader 8-aminoquinoline and 8-hydroxyquinoline classes are known to possess a wide range of biological activities, including anti-malarial, anti-infective, anti-cancer, and neuroprotective properties.[3][4][5] The mechanisms can be diverse; 8-aminoquinolines are known to generate reactive oxygen species, which can be a source of both efficacy and toxicity, while 8-hydroxyquinolines are potent metal chelators.[4][6][7] Given this background, this compound could potentially interact with multiple biological targets.
Q2: What are "off-target" effects and why are they a concern?
Off-target effects occur when a drug or compound binds to and modulates proteins other than its intended therapeutic target.[8] These unintended interactions are a major concern in drug development as they can lead to experimental artifacts, misleading results, and adverse side effects in clinical applications.[8] Early identification and mitigation of off-target effects are crucial for developing selective and safe therapeutics.
Q3: What are the most common off-targets for quinoline-based compounds?
The quinoline scaffold is found in many inhibitors targeting a wide variety of proteins. Common off-targets for kinase inhibitors, a class to which many quinoline derivatives belong, include other kinases due to similarities in the ATP-binding pocket.[9][10] Additionally, due to their planar aromatic structure, quinolines can intercalate with DNA or interact with various enzymes and receptors. It is critical to experimentally determine the selectivity profile for this compound rather than relying solely on predictions.
Q4: How can I preemptively minimize off-target effects in my experimental design?
The most effective strategy is to use the lowest concentration of this compound that produces the desired on-target effect. It is essential to perform dose-response experiments to determine the optimal concentration range. Always include negative controls, such as an inactive structural analog of your compound if available, to demonstrate that the observed phenotype is due to the inhibition of the intended target.[11]
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity in my cell-based assays.
-
Possible Cause 1: Oxidative Stress. 8-aminoquinoline derivatives can induce the production of reactive oxygen species (ROS), leading to cellular damage.[7]
-
Solution: Perform a ROS detection assay (e.g., using DCFDA) to measure oxidative stress levels in treated cells. If ROS levels are high, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment to see if it rescues the phenotype.
-
-
Possible Cause 2: Off-target Toxicity. The compound may be inhibiting a protein essential for cell survival.
-
Possible Cause 3: Compound Instability or Aggregation. The compound may be unstable in media or forming aggregates at the concentrations used.
-
Solution: Check the stability of this compound in your specific cell culture media over the time course of your experiment using HPLC. Test for aggregation using dynamic light scattering (DLS) or a detergent-based assay.
-
Problem: My phenotypic results are inconsistent or not reproducible.
-
Possible Cause 1: Poor Target Engagement. The compound may not be effectively reaching or binding to its intended target within the cell.
-
Possible Cause 2: Cell Line Variability or Passage Number. Different cell lines may have varying expression levels of the target protein or compensatory pathways. High passage numbers can lead to genetic drift and altered cellular responses.[15][16]
-
Solution: Standardize your experiments using cells within a defined low passage number range. If using multiple cell lines, confirm target expression levels via Western blot or qPCR in each.
-
-
Possible Cause 3: Off-Target Confounding Effects. The observed phenotype may be the result of a combination of on-target and off-target effects.
-
Solution: Use orthogonal methods to validate your findings. For example, use siRNA or CRISPR/Cas9 to knock down the target protein.[11] The resulting phenotype should mimic the effect of the compound if the compound is acting on-target.
-
Workflow for Identifying and Mitigating Off-Target Effects
The following diagram outlines a systematic workflow for researchers to validate the on-target activity of this compound and identify potential off-target effects.
Caption: A workflow for validating on-target activity and identifying off-targets.
Quantitative Data Summary
It is critical to quantify the potency and selectivity of this compound. Researchers should generate the following data and summarize it in tables for clear interpretation.
Table 1: On-Target vs. Off-Target Potency
| Target | Assay Type | IC50 / Kd (nM) | Cellular EC50 (nM) | Notes |
| Primary Target | Biochemical | User Data | N/A | e.g., Kinase assay with purified protein |
| Primary Target | Cell-based | N/A | User Data | e.g., Phosphorylation of downstream substrate |
| Identified Off-Target 1 | Biochemical | User Data | N/A | Counter-screen against related proteins |
| Identified Off-Target 2 | Biochemical | User Data | N/A | Identified from broad panel screen |
| Cytotoxicity (e.g., HeLa) | Cell Viability | N/A | User Data | e.g., CellTiter-Glo® assay |
This table should be populated with experimentally derived data.
Table 2: Example Kinase Selectivity Profile
| Kinase | % Inhibition @ 1 µM | Kd (nM) if %Inh > 65 |
| On-Target Kinase | User Data | User Data |
| Off-Target Kinase A | User Data | User Data |
| Off-Target Kinase B | User Data | User Data |
| Off-Target Kinase C | User Data | User Data |
Data is typically generated from a commercial service like KINOMEscan® and is used to calculate a selectivity score.[17]
Visualizing On- and Off-Target Effects
The following diagrams illustrate the principle of on-target vs. off-target action and how an off-target interaction can disrupt a signaling pathway.
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: How off-target inhibition can disrupt a parallel signaling pathway.
Experimental Protocols
Here are detailed methodologies for key experiments to validate target engagement and assess selectivity.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound binds to its intended target in intact cells.[14]
Materials:
-
Cells expressing the target protein.
-
This compound (and vehicle control, e.g., DMSO).
-
PBS, protease inhibitor cocktail.
-
Thermal cycler or heating blocks.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge, SDS-PAGE and Western blot equipment.
-
Primary antibody specific to the target protein.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension (e.g., 50 µL) into PCR tubes, with one tube for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes.[14] Cool immediately to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize protein concentration, run samples on SDS-PAGE, and perform a Western blot using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.[13]
Protocol 2: Kinase Selectivity Profiling (Conceptual)
This protocol describes the steps to assess the selectivity of this compound against a broad panel of human kinases. This is typically performed as a service (e.g., KINOMEscan®, Reaction Biology HotSpot™).[10][17]
Methodology:
-
Compound Submission: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and submit it to the chosen service provider.
-
Primary Screen: The compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).[9][18] The output is typically reported as "% Inhibition" or "% Control".
-
Hit Identification: Identify all kinases that are inhibited above a certain threshold (e.g., >65% inhibition). These are your potential off-target hits.
-
Dose-Response (Kd Determination): For the primary target and all identified off-target hits, perform a dose-response experiment to determine the dissociation constant (Kd) or IC50 value. This involves a multi-point titration of the compound.
-
Data Analysis: Analyze the resulting data to determine the selectivity. Visualize the data using a dendrogram (e.g., TREEspot®) to see where the hits fall within the human kinome.[17] Calculate a selectivity score based on the number of off-targets at a given potency threshold.
Protocol 3: Orthogonal Validation using siRNA
This protocol is used to confirm that the cellular phenotype observed with compound treatment is a direct result of modulating the intended target.[11]
Materials:
-
Cells responsive to this compound.
-
siRNA targeting the intended protein target.
-
Non-targeting (scramble) control siRNA.
-
Transfection reagent (e.g., Lipofectamine).
-
Reagents for the phenotypic assay (e.g., cell viability, reporter assay).
-
Western blot reagents to confirm protein knockdown.
Methodology:
-
Transfection: Transfect cells with the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Knockdown Confirmation: Harvest a subset of the cells from each group and perform a Western blot to confirm that the target protein level is significantly reduced in the siRNA-treated group compared to the control.
-
Phenotypic Assay:
-
In a parallel experiment, treat a separate group of non-transfected cells with this compound at its effective concentration.
-
Perform the same phenotypic assay on all three groups: (1) Non-targeting siRNA control, (2) Target-specific siRNA, and (3) Compound-treated.
-
-
Data Analysis: Compare the results. If the compound is on-target, the phenotype in the target-specific siRNA knockdown group should closely mimic the phenotype of the compound-treated group. The non-targeting siRNA group should show no effect, similar to a vehicle control.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 5,6-Dihydroxy-8-aminoquinoline in cell media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dihydroxy-8-aminoquinoline. The information provided is intended to help address common solubility challenges encountered during in vitro cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a quinoline derivative. Quinoline and its derivatives are known for a wide range of biological activities, including potential anticancer and antimicrobial properties. Due to its chemical structure, which includes hydroxyl and amino groups, its solubility in aqueous solutions like cell culture media can be limited.
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation of this compound in cell culture media is a common issue arising from its low aqueous solubility. This can be influenced by several factors, including the final concentration of the compound, the type of cell culture medium used, the pH of the medium, and the concentration of the co-solvent (like DMSO) used to prepare the stock solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For initial solubilization, organic solvents are typically necessary. The most common choice for cell culture applications is dimethyl sulfoxide (DMSO).[1] Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution in the chosen solvent, which can then be diluted to the final working concentration in the cell culture medium.
Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?
High concentrations of DMSO can be toxic to cells. While tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[1][2] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the compound) to assess any potential solvent-induced effects.
Q5: Can I adjust the pH of the cell culture medium to improve the solubility of this compound?
Yes, pH adjustment can be a viable strategy to enhance the solubility of ionizable compounds. As a quinoline derivative with amino and hydroxyl groups, the solubility of this compound is likely pH-dependent. However, it is critical to maintain the physiological pH range required for optimal cell health and growth (typically pH 7.2-7.4). Any significant deviation from this range can be detrimental to your cells. If you attempt pH modification, use sterile, dilute acids (e.g., HCl) or bases (e.g., NaOH) and carefully monitor the final pH of your medium.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Compound concentration is too high. | Determine the maximum soluble concentration of the compound in your specific cell culture medium through a serial dilution test. Start with a low concentration and gradually increase it to identify the solubility limit. |
| Inadequate initial solubilization. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the aqueous medium. Gentle warming (e.g., to 37°C) or brief sonication of the stock solution may aid dissolution. |
| Sub-optimal stock solution concentration. | Prepare a more concentrated stock solution. This will allow you to add a smaller volume to the cell culture medium to achieve the desired final concentration, thereby keeping the organic solvent concentration low. |
| Precipitation upon dilution. | When diluting the stock solution into the cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium. This gradual addition can prevent localized high concentrations that lead to precipitation. |
| pH of the medium. | Although significant pH alteration is not advised, you can try preparing the final working solution in a serum-free medium first, as serum proteins can sometimes interact with compounds and affect solubility. Then, add this to your complete medium. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 176.17 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 176.17 g/mol x 1000 mg/g = 1.76 mg
-
-
Weigh the compound: Carefully weigh out 1.76 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes or sonicate briefly to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound you want to test in your cell culture (e.g., 10 µM).
-
Calculate the dilution: Use the formula C1V1 = C2V2 to determine the volume of stock solution needed.
-
C1 = Concentration of stock solution (10 mM or 10,000 µM)
-
V1 = Volume of stock solution to be added (unknown)
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of cell culture medium (e.g., 1 mL)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Prepare the working solution:
-
Dispense the desired final volume of pre-warmed cell culture medium into a sterile tube (e.g., 1 mL).
-
Add the calculated volume of the stock solution (1 µL) to the medium. It is crucial to add the stock solution directly into the medium while gently vortexing or swirling to ensure rapid and uniform mixing. This will help prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (in this case, 1 µL) to an equal volume of cell culture medium.
-
Immediate Use: Use the freshly prepared working solution and vehicle control to treat your cells immediately. Do not store the diluted compound in the cell culture medium for extended periods, as it may precipitate over time.
Quantitative Data Summary
| Solvent/Agent | Recommended Starting Concentration for Stock Solution | Maximum Recommended Final Concentration in Cell Media | Notes |
| DMSO | 1-100 mM (depending on solubility) | ≤ 0.5% (v/v)[1][2] | A vehicle control is essential. Some cell lines may be sensitive to concentrations as low as 0.1%.[1][2] |
| Ethanol | 1-50 mM | ≤ 0.5% (v/v) | Can be more volatile than DMSO. A vehicle control is required. |
| Cyclodextrins (e.g., HP-β-CD) | Varies (used as an aqueous carrier) | Dependent on the specific cyclodextrin and cell line tolerance | Can be used to create an aqueous stock solution, potentially avoiding the need for organic solvents. |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway.
References
Technical Support Center: Method Refinement for Quantifying Neuronal Loss
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quantifying neuronal loss after treatment. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Staining and Immunohistochemistry Techniques
Fluoro-Jade C Staining
FAQs
-
What is Fluoro-Jade C and what does it detect? Fluoro-Jade C is an anionic fluorescein derivative used for the histological staining of degenerating neurons, regardless of the specific cause of cell death.[1] It provides a high-resolution and high-contrast stain, making it ideal for identifying degenerating nerve cell bodies, dendrites, axons, and terminals.[1]
-
Can Fluoro-Jade C be combined with other stains? Yes, Fluoro-Jade C is compatible with most histological processing and staining protocols, including immunohistochemistry.[1] For instance, it can be used for triple labeling to stain degenerating neurons with Fluoro-Jade C, cell nuclei with DAPI, and activated astrocytes with GFAP immunofluorescence.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Incorrect dye concentration. - Photobleaching. - Short shelf-life of the dye. - Tissue over-fixation. | - Increase the Fluoro-Jade C concentration. - Perform the staining procedure in dim light. - Use a fresh batch of Fluoro-Jade C. - Reduce the time in the potassium permanganate solution.[2] |
| High Background | - Dye concentration is too high. - Insufficient time in potassium permanganate. | - Reduce the Fluoro-Jade C concentration. - Increase the incubation time in the potassium permanganate solution.[2] |
| Stain is lost after coverslipping | - Use of incompatible mounting media. | - Air dry slides instead of using ethanol dehydration. - Use a non-aqueous, low-fluorescence, styrene-based mounting media like DPX. Avoid mounting media containing polar solvents such as water, ethanol, or glycerin.[2] |
| Tissue wrinkles or falls off slides | - Improper slide preparation. | - Ensure slides are properly gelatin-coated.[3] |
Experimental Protocol: Fluoro-Jade C Staining
-
Mount tissue sections onto gelatin-coated slides and dry them on a slide warmer at 50-60°C for at least 30 minutes.[3]
-
Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.[4]
-
Transfer slides to 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.[4]
-
Incubate in a 0.06% potassium permanganate solution for 10 minutes to reduce background staining.[4]
-
Rinse slides in distilled water for 2 minutes.[4]
-
Incubate in a 0.0001% solution of Fluoro-Jade C in 0.1% acetic acid for 10 minutes.[4][5]
-
Rinse slides three times in distilled water for 1 minute each.[3]
-
Dry the slides on a slide warmer at 50-60°C for at least 5 minutes.[3]
-
Clear the slides in xylene for 1-5 minutes.[3]
-
Coverslip with a non-aqueous, low-fluorescence mounting medium (e.g., DPX).[3]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
FAQs
-
What is the principle of the TUNEL assay? The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with tagged deoxynucleotides, which can then be visualized.[6]
-
Is the TUNEL assay specific to apoptosis? While widely used to detect apoptosis, TUNEL staining is not entirely specific. It can also label cells undergoing necrosis, DNA repair, or those damaged by mechanical forces, which can lead to false-positive results.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient permeabilization. - Inactive TdT enzyme. - Improper fixation. | - Optimize proteinase K concentration and incubation time. - Use a positive control (e.g., DNase I-treated sample) to validate the assay. - Use a neutral pH fixative like 4% paraformaldehyde and control fixation time.[8][9] |
| High Background/False Positives | - Excessive TdT enzyme concentration. - Prolonged incubation time. - DNA damage from improper sample handling. - Autofluorescence of tissue. | - Optimize the concentration of the TUNEL staining solution. - Reduce the TUNEL incubation time (typically 60 minutes at 37°C). - Use neutral buffered formalin for fixation. - Use appropriate blocking steps and consider autofluorescence quenching reagents.[8][9] |
| Non-specific Staining Outside the Nucleus | - Random DNA fragmentation in necrotic cells. - Excessive TdT or fluorescent-dUTP concentrations. | - Carefully assess cell morphology to distinguish from apoptosis. - Titrate TdT and labeled nucleotide concentrations.[9] |
Experimental Protocol: TUNEL Assay for Brain Tissue Sections
-
Deparaffinize and rehydrate paraffin-embedded brain sections.
-
Wash sections with PBS.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.[9][10]
-
Wash sections with PBS.
-
Incubate sections with TUNEL reaction mixture (containing TdT and FITC-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.[10][11]
-
Wash sections with PBS to stop the reaction.[11]
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount coverslips with an anti-fade mounting medium.
-
Visualize using a fluorescence microscope.
Cresyl Violet (Nissl) Staining
FAQs
-
What does Cresyl Violet stain? Cresyl violet is a basic aniline dye that stains the Nissl substance (rough endoplasmic reticulum and ribosomes) in the cytoplasm of neurons.[12][13] This allows for the visualization and quantification of neuronal cell bodies.[9]
-
Can Cresyl Violet differentiate between neurons and glial cells? Yes, Nissl staining primarily stains the neuronal soma a violet-purple color, while glial cells are generally left unstained or are very lightly stained.[12][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Faint or Uneven Staining | - Old or improperly prepared staining solution. - Incorrect pH of the staining solution. - Insufficient staining time. | - Use freshly prepared and filtered Cresyl Violet solution. - Ensure the buffer for the staining solution is at the correct pH. - Increase the staining time or the temperature of the staining solution (e.g., 60°C).[12] |
| Overstaining | - Excessive staining time. - Differentiation step is too short. | - Reduce the staining time. - Optimize the duration of the differentiation step with alcohol to remove excess stain.[13] |
| Tissue Sections Detaching from Slides | - Slides not properly coated. | - Use subbed (gelatin-coated) slides to ensure tissue adherence.[12] |
Experimental Protocol: Cresyl Violet Staining
-
Mount formalin-fixed, frozen sections (20-50 µm) on subbed slides.[12]
-
Rehydrate the sections through a series of decreasing alcohol concentrations (e.g., 100%, 95%, 70% ethanol) and then in distilled water.[13]
-
Stain in 0.1% Cresyl Violet solution for 4-15 minutes.[13] The staining time may need to be optimized.
-
Briefly rinse in distilled water to remove excess stain.[13]
-
Differentiate in a series of alcohols (e.g., 70%, 95% ethanol) to remove background staining. The degree of differentiation can be monitored under a microscope.[13]
-
Dehydrate the sections in absolute alcohol.[13]
-
Clear in xylene and mount with a resinous mounting medium.[13]
Immunohistochemistry (IHC) for Neuronal Markers (NeuN, Cleaved Caspase-3)
FAQs
-
What is NeuN and why is it used as a neuronal marker? NeuN (Neuronal Nuclei) is a protein specifically expressed in the nuclei of most post-mitotic neurons in the central and peripheral nervous systems, making it a reliable marker for identifying and quantifying mature neurons.[15][16]
-
What is the significance of detecting cleaved caspase-3? Caspase-3 is a key executioner caspase in the apoptotic pathway. Its cleavage from an inactive pro-form to an active form is a critical step in apoptosis. Therefore, detecting cleaved caspase-3 is a reliable marker for cells undergoing apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low primary antibody concentration. - Incompatible primary and secondary antibodies. - Insufficient antigen retrieval. - Over-fixation of tissue. | - Increase the concentration of the primary antibody. - Ensure the secondary antibody is raised against the host species of the primary antibody. - Optimize the antigen retrieval method (heat-induced or enzymatic). - Reduce fixation time. |
| High Background | - Non-specific binding of primary or secondary antibodies. - Endogenous peroxidase or phosphatase activity. - Insufficient blocking. | - Increase the concentration and/or duration of the blocking step (e.g., with normal serum). - Quench endogenous enzyme activity (e.g., with H₂O₂ for peroxidase). - Ensure thorough washing between steps.[17] |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody. - High antibody concentration. | - Run a negative control (without the primary antibody). - Use a more specific primary antibody or a pre-adsorbed secondary antibody. - Titrate the primary antibody to the optimal concentration. |
Experimental Protocol: NeuN Immunohistochemistry
-
Perfuse the animal with 4% paraformaldehyde and embed the brain in paraffin.
-
Cut 40 µm sections and mount on slides.[15]
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using 100 mM citrate-phosphate buffer (pH 6.3).[15]
-
Wash sections with Tris-buffered saline with Tween-20 (TBST).[15]
-
Block non-specific binding with a blocking solution (e.g., 5% normal serum in TBST) for 1 hour.
-
Incubate with primary anti-NeuN antibody (e.g., 1:100 dilution) overnight at 4°C.[15]
-
Wash with TBST.
-
Incubate with an appropriate secondary antibody for 3 hours.[15]
-
Wash with TBST.
-
Develop the signal using a suitable detection system (e.g., DAB for chromogenic detection or a fluorophore-conjugated secondary for fluorescence).
-
Counterstain, dehydrate, clear, and mount.
Quantification Methods and Software
Unbiased Stereology
FAQs
-
What is unbiased stereology and why is it important? Unbiased stereology is a set of methods used to obtain accurate and unbiased estimates of the number, length, area, and volume of biological objects from 2D sections.[18] It is considered the gold standard for quantifying neuronal numbers because it is not affected by the size, shape, or orientation of the cells.[19]
-
What is the optical fractionator method? The optical fractionator is a widely used stereological method that estimates the total number of cells in a defined region of interest by sampling a known fraction of the tissue volume using thick sections and an unbiased counting frame.[19][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Error (CE) | - Insufficient number of sections sampled. - Insufficient number of counting sites per section. - Inappropriate sampling parameters. | - Increase the number of sections analyzed. - Increase the number of sampling sites. - Conduct a pilot study to determine the optimal sampling parameters for your specific tissue and region of interest.[21] |
| Inconsistent Results Between Investigators | - Inconsistent definition of the region of interest. - Different criteria for cell counting. | - Clearly and consistently define the anatomical boundaries of the region of interest. - Establish and adhere to strict, unambiguous criteria for identifying and counting cells (e.g., using the top of the nucleus as the unique counting point).[9][21] |
Experimental Workflow: Unbiased Stereology with the Optical Fractionator
Image Analysis Software (ImageJ/Fiji, Stereo Investigator)
FAQs
-
What is ImageJ/Fiji and how can it be used for cell counting? ImageJ (and its distribution Fiji) is a free, open-source image processing program.[22] It has various plugins, such as the Cell Counter, that allow for manual and semi-automated counting of cells in digital images.[8]
-
What is Stereo Investigator? Stereo Investigator is a specialized software for performing unbiased stereology. It integrates with a microscope and motorized stage to automate the systematic random sampling and cell counting process.[11][23]
Troubleshooting Guide
| Software | Problem | Possible Cause(s) | Suggested Solution(s) |
| ImageJ/Fiji Cell Counter | "Markers do not belong to the current image" error when loading markers. | - The image dimensions or properties have changed since the markers were saved. - The counter was not properly initialized before loading markers. | - Ensure you are opening the exact same image file. - Close the Cell Counter window, reopen the image, and then run the plugin and load the markers.[7] |
| Inaccurate automated counting. | - Poor image quality (low contrast, high background). - Inappropriate thresholding settings. - Overlapping cells are not being separated. | - Optimize image acquisition parameters. - Adjust the threshold to accurately segment the cells of interest. - Use the watershed algorithm to separate touching objects.[4] | |
| Stereo Investigator | Software is crashing or freezing during the Optical Fractionator workflow. | - Outdated software version. - High camera exposure time. - Dialog box appearing off-screen. | - Update to the latest version of Stereo Investigator. - Reduce the camera exposure time to less than 100 ms. - If a dialog is suspected to be off-screen, force close the software and edit the configuration file to reset the dialog position.[24] |
| Inaccurate cell counts. | - Incorrectly defined counting parameters (grid size, counting frame, disector height). - Inconsistent application of counting rules. | - Carefully define and verify all counting parameters before starting the analysis. - Strictly adhere to the unbiased counting rules (e.g., counting cells that fall within the inclusion lines but not the exclusion lines).[9] |
Signaling Pathways
Neuronal Apoptosis Signaling Pathway
The process of neuronal apoptosis is regulated by two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. forum.microlist.org [forum.microlist.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 9. Criteria for Counting Cells – stereology.info [stereology.info]
- 10. portlandpress.com [portlandpress.com]
- 11. scitech.com.au [scitech.com.au]
- 12. MBF Bioscience - MBF Bioscience community [forums.mbfbioscience.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Comparison of multiple quantitative strategies for neuropathologic image analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. File:Neuronal apoptosis signalling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stereology - MBF Bioscience [mbfbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pitfalls and Solutions – stereology.info [stereology.info]
- 22. Troubleshooting [imagej.net]
- 23. youtube.com [youtube.com]
- 24. Evaluation of Fluoro-Jade C Staining: Specificity and Application to Damaged Immature Neuronal Cells in the Normal and Injured Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 5,6-Dihydroxy-8-aminoquinoline as a Selective Neurotoxin: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the validation of 5,6-Dihydroxy-8-aminoquinoline as a selective neurotoxin. While the broader family of 8-aminoquinolines and 8-hydroxyquinolines has been investigated for various biological activities, including antimalarial and anticancer properties, specific data detailing the neurotoxic effects and neuronal selectivity of this compound is not present in the current body of published research. This guide, therefore, aims to provide a comparative framework by examining established selective neurotoxins, their mechanisms of action, and the experimental protocols used for their validation. This will serve as a foundational reference for researchers interested in the potential neurotoxic properties of novel quinoline derivatives.
Alternative Selective Neurotoxins: A Comparative Overview
To understand the benchmarks for validating a selective neurotoxin, it is essential to consider well-characterized compounds such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). These neurotoxins are widely used to create animal models of Parkinson's disease due to their selective destruction of dopaminergic neurons.
| Neurotoxin | Target Neuron Population | Mechanism of Action | Key Experimental Outcomes |
| 6-Hydroxydopamine (6-OHDA) | Catecholaminergic (dopaminergic and noradrenergic) neurons | 6-OHDA is a structural analog of dopamine and norepinephrine and is taken up into neurons via dopamine (DAT) and norepinephrine (NET) transporters. Inside the neuron, it auto-oxidizes to produce reactive oxygen species (ROS), leading to oxidative stress and cell death. | Loss of dopaminergic neurons in the substantia nigra, decreased striatal dopamine levels, and motor deficits in animal models. |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Dopaminergic neurons | MPTP is a prodrug that is metabolized to the active toxicant MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). It inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptotic cell death. | Similar to 6-OHDA, it causes the selective loss of dopaminergic neurons and is used to model Parkinson's disease. |
Experimental Protocols for Neurotoxin Validation
The validation of a compound as a selective neurotoxin involves a multi-tiered experimental approach, progressing from in vitro cell cultures to in vivo animal models.
In Vitro Assays
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells as a measure of cytotoxicity.
-
-
Assessment of Oxidative Stress:
-
ROS Measurement: Using fluorescent probes like DCFDA to quantify the intracellular production of reactive oxygen species.
-
Lipid Peroxidation Assays: Measuring byproducts of lipid peroxidation, such as malondialdehyde (MDA).
-
-
Apoptosis Assays:
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3.
-
TUNEL Staining: Detecting DNA fragmentation, a hallmark of apoptosis.
-
-
Selective Uptake Studies:
-
Utilizing cell lines that express specific neurotransmitter transporters (e.g., DAT, NET, SERT) to determine if the compound is selectively taken up by a particular neuronal subtype.
-
In Vivo Models
-
Animal Models:
-
Rodents (rats and mice) are commonly used.
-
The neurotoxin is typically administered via stereotaxic injection into specific brain regions (e.g., substantia nigra, striatum) or systemically.
-
-
Behavioral Testing:
-
A battery of motor function tests is used to assess deficits resulting from neurodegeneration. Examples include the rotarod test, cylinder test, and open field test.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Staining of brain tissue for specific neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) to quantify neuronal loss.
-
Neurochemical Analysis: Using techniques like high-performance liquid chromatography (HPLC) to measure neurotransmitter levels (e.g., dopamine and its metabolites) in specific brain regions.
-
Potential Mechanism of Action for Quinoline-Based Neurotoxicity
While specific data for this compound is lacking, the neurotoxic potential of other quinoline derivatives, such as 8-hydroxyquinoline, has been linked to their ability to chelate metal ions and induce oxidative stress. The generation of reactive oxygen species is a common mechanism of neurotoxicity for many compounds.
Below is a hypothetical signaling pathway illustrating how a quinoline derivative could induce neurotoxicity through oxidative stress.
Hypothetical pathway of quinoline-induced neurotoxicity.
Experimental Workflow for Validation
The logical flow for validating a novel compound like this compound as a selective neurotoxin is depicted below.
comparative study of different 8-aminoquinoline derivatives' toxicity
A guide for researchers and drug development professionals on the toxicological profiles of key 8-aminoquinoline antimalarial agents.
The 8-aminoquinoline class of drugs is indispensable in the fight against malaria, particularly for its unique ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, preventing relapse.[1] However, the clinical application of these compounds is hampered by significant toxicity concerns, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][2] This guide provides a comparative overview of the toxicity of three prominent 8-aminoquinoline derivatives: primaquine, tafenoquine, and sitamaquine, supported by experimental data to inform future drug development and clinical use.
Comparative Toxicity Data
The following table summarizes the key toxicological parameters for primaquine, tafenoquine, and sitamaquine based on available preclinical and clinical data.
| Toxicity Parameter | Primaquine | Tafenoquine | Sitamaquine |
| Primary Toxicity | Hemolytic anemia in G6PD-deficient individuals.[1][3] | Hemolytic anemia in G6PD-deficient individuals.[2][4] | Methemoglobinemia and potential nephrotoxicity.[5] |
| Hemolytic Potential | Considered the benchmark for 8-aminoquinoline-induced hemolysis.[6] | Similar or slightly lower hemolytic potential compared to primaquine gram for gram.[6][7] | Evidence of methemoglobinemia suggests oxidative stress, but direct comparative hemolytic data is less available.[5][8] |
| Methemoglobinemia | Causes mild and reversible methemoglobinemia at therapeutic doses.[6] | Can cause clinically significant elevations in methemoglobin levels, particularly at higher doses.[4] | A recognized side effect, with reports of cyanosis in clinical trials.[5][8] |
| Cytotoxicity (IC50) | Generally considered to have a prooxidant property that can lead to cytotoxicity.[9] | Data on direct comparative cytotoxicity is limited, but as an 8-aminoquinoline, it shares similar pro-oxidant potential. | Showed in-vitro antileishmanial activity with ED50 values against amastigotes ranging from 2.9 to 19.0 µM.[5] |
| Other Adverse Events | Gastrointestinal distress, nausea, and abdominal cramps.[10] | Generally well-tolerated, but can cause gastrointestinal symptoms. Neuropsychiatric events have been reported but are not significantly different from placebo in meta-analyses.[4][7] | Vomiting, dyspepsia, and in some cases, nephrotic syndrome and glomerulonephritis have been reported.[8] |
| Pharmacokinetics | Short half-life, requiring daily dosing for 14 days for radical cure.[3] | Long half-life (12-16 days), allowing for single-dose radical cure.[4] | Oral administration, with dose-ranging studies completed for visceral leishmaniasis.[8][11] |
Signaling Pathways and Experimental Workflows
To understand the toxicological mechanisms and how they are assessed, the following diagrams illustrate a key toxicity pathway and a general workflow for screening 8-aminoquinoline derivatives.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine or tafenoquine for preventing malaria in people travelling to or living in endemic areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tafenoquine: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A phase II dose-ranging study of sitamaquine for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5,6-Dihydroxy-8-aminoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably represented by the antimalarial drug primaquine. The biological activity and toxicity of primaquine are intrinsically linked to its metabolism, with 5,6-dihydroxy-8-aminoquinoline emerging as a key metabolite. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on their hemolytic activity, a critical parameter in drug development.
Comparative Analysis of Hemolytic Activity
The hemolytic toxicity of 8-aminoquinoline derivatives is a significant concern, and understanding the structural features that contribute to this toxicity is crucial for the design of safer analogs. The metabolic conversion of primaquine to hydroxylated metabolites is a key activation step for both its therapeutic and toxic effects. Among these metabolites, those featuring a this compound core are particularly potent in inducing hemolysis.[1]
The primary mechanism of hemolysis is believed to be the generation of reactive oxygen species (ROS) through redox cycling of the hydroxylated metabolites.[2] This oxidative stress leads to the formation of methemoglobin and subsequent damage to red blood cells.
| Compound/Analog | Structure | Relative Hemolytic Activity | Key Structural Features |
| Primaquine | 6-methoxy-8-(4-amino-1-methylbutylamino)quinoline | Baseline | Parent drug, requires metabolic activation. |
| 5-Hydroxyprimaquine (5-OH PQ) | 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline | High | Introduction of a hydroxyl group at the 5-position significantly increases hemolytic potential.[1] |
| This compound (5,6-OH PQ) | 5,6-dihydroxy-8-(4-amino-1-methylbutylamino)quinoline | Very High | The presence of vicinal hydroxyl groups at the 5- and 6-positions leads to the most potent hemolytic activity among the tested metabolites.[1] |
| 6-Hydroxyprimaquine (6-OH PQ) | 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline | Moderate | A single hydroxyl group at the 6-position results in lower hemolytic toxicity compared to the 5-hydroxy and 5,6-dihydroxy analogs.[1] |
| Carboxyprimaquine | Carboxylic acid derivative of the side chain | Low/Inactive | Oxidation of the side chain to a carboxylic acid drastically reduces hemolytic activity. |
Inference on Structure-Activity Relationship:
Based on the available data, the following SAR can be inferred for the this compound scaffold:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the quinoline ring are critical determinants of hemolytic activity. A 5,6-dihydroxy substitution pattern confers the highest hemolytic potential.
-
Redox Cycling: The catechol-like 5,6-dihydroxy moiety is prone to oxidation, facilitating redox cycling and the production of ROS, which is the primary driver of hemolysis.
-
Side Chain Modification: Alterations to the 8-amino side chain can influence the overall properties of the molecule, but the core driver of hemolytic toxicity appears to be the hydroxylated quinoline ring.
Experimental Protocols
In Vitro Hemolysis Assay
This assay is a primary screening tool to assess the hemolytic potential of compounds by measuring the amount of hemoglobin released from red blood cells upon exposure to the test substance.
Methodology:
-
Blood Collection: Fresh whole blood is collected from a suitable species (e.g., human, rat) in tubes containing an anticoagulant (e.g., EDTA or sodium citrate).
-
Red Blood Cell (RBC) Preparation: The whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS).
-
Compound Incubation: A suspension of washed RBCs is incubated with various concentrations of the test compound (e.g., this compound analogs) at 37°C for a defined period (e.g., 1-4 hours).
-
Positive and Negative Controls: A positive control (e.g., Triton X-100 or distilled water) is used to induce 100% hemolysis, and a negative control (e.g., vehicle solvent in PBS) is used to measure spontaneous hemolysis.
-
Hemoglobin Measurement: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin in the supernatant is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Methemoglobin Formation Assay
This assay measures the conversion of hemoglobin to methemoglobin, an oxidized form that cannot bind oxygen, which is an indicator of oxidative stress in red blood cells.
Methodology:
-
Hemolysate Preparation: Washed RBCs are lysed to release hemoglobin.
-
Compound Incubation: The hemolysate is incubated with the test compounds.
-
Spectrophotometric Measurement: The formation of methemoglobin is monitored spectrophotometrically. Methemoglobin has a characteristic absorbance peak at around 630 nm, which disappears upon the addition of potassium cyanide. The change in absorbance is used to quantify the amount of methemoglobin.
-
Data Analysis: The rate and extent of methemoglobin formation are determined for each compound concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the metabolic activation of primaquine and the subsequent signaling pathway leading to hemolysis, as well as a typical experimental workflow for assessing hemolytic activity.
Caption: Metabolic activation of primaquine and the subsequent ROS-mediated hemolysis.
Caption: Experimental workflow for the in vitro hemolysis assay.
References
Cross-Validation of Analytical Techniques for 5,6-Dihydroxy-8-aminoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 5,6-Dihydroxy-8-aminoquinoline: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods. As direct comparative studies for this compound are limited, this guide leverages performance data from closely related 8-hydroxyquinoline derivatives to provide a representative comparison. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs and to provide a framework for cross-validation studies.
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC-UV, UV-Vis Spectrophotometry, and Electrochemical Methods based on data reported for 8-hydroxyquinoline and its derivatives. These values should be considered as representative estimates, and method validation should be performed for this compound to establish specific performance parameters.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Typical Performance for 8-Hydroxyquinoline Derivatives |
| Linearity Range | 0.05 - 3.0 µg/mL[1] |
| Limit of Detection (LOD) | 4.8 - 6.4 ng/mL[1] |
| Limit of Quantification (LOQ) | 1.40 - 6.10 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 99.65 - 99.68%[1] |
| Selectivity | High (separation from impurities) |
Table 2: UV-Visible (UV-Vis) Spectrophotometry
| Parameter | Typical Performance for 8-Hydroxyquinoline Derivatives |
| Linearity Range | 0.1 - 18 µg/mL[1][2] |
| Limit of Detection (LOD) | 2.1 - 2.3 ng/mL (derivative spectrophotometry)[1][2][3] |
| Limit of Quantification (LOQ) | Typically higher than LOD, method-dependent |
| Precision (RSD%) | < 5% |
| Accuracy (% Recovery) | 99.6 - 100.23%[1][2] |
| Selectivity | Low to Moderate (potential interference from other absorbing species) |
Table 3: Electrochemical Methods (e.g., Voltammetry)
| Parameter | Typical Performance for 8-Hydroxyquinoline |
| Linearity Range | 5 x 10⁻⁷ - 4.25 x 10⁻⁴ mol/dm³[4] |
| Limit of Detection (LOD) | 1.6 x 10⁻⁷ mol/dm³[4] |
| Limit of Quantification (LOQ) | Method-dependent |
| Precision (RSD%) | < 5% |
| Accuracy (% Recovery) | Typically high, comparable to standard methods[4] |
| Selectivity | Moderate to High (dependent on the electrode and potential) |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is a representative example for the quantitative analysis of an 8-hydroxyquinoline derivative.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% phosphoric acid in water), with the ratio optimized for peak shape and retention time (e.g., 30:70 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 250 nm is a reasonable starting point).[5]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately weighing and dissolving the sample in the solvent.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of the analyte.
-
UV-Vis Spectrophotometry Method for this compound
This protocol provides a general procedure for quantitative analysis using UV-Vis spectrophotometry.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Solvent: Select a solvent in which this compound is soluble and stable, and which is transparent in the wavelength range of interest (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum to determine the λmax.
-
Standard and Sample Preparation:
-
Prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution.
-
Prepare sample solutions to have a concentration within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the calibration standards at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.
-
-
Cross-Validation Protocol: HPLC-UV vs. UV-Vis Spectrophotometry
This protocol outlines the steps to perform a cross-validation between two analytical methods.[6][7]
-
Objective: To compare the performance of a validated HPLC-UV method (Method A) and a validated UV-Vis Spectrophotometry method (Method B) for the analysis of this compound.
-
Procedure:
-
Selectivity/Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with known impurities with both methods to ensure no interference at the analyte's signal.
-
Linearity: Prepare a set of at least five concentrations of this compound spanning the expected analytical range. Analyze these standards with both methods and compare the correlation coefficients, y-intercepts, and slopes of the calibration curves.
-
Accuracy: Prepare at least three concentration levels (low, medium, high) of quality control (QC) samples with known concentrations. Analyze these QCs in triplicate with both methods and calculate the percent recovery. The results should be within a predefined acceptance criterion (e.g., ±15%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples multiple times (e.g., n=6) on the same day with both methods. Calculate the relative standard deviation (RSD) for each level.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on different days, with different analysts, or with different instruments for both methods. Calculate the RSD.
-
-
Analysis of Real Samples: Analyze a set of at least 10 real samples containing this compound with both methods.
-
-
Acceptance Criteria: The results obtained from both methods should be statistically comparable. This can be assessed using appropriate statistical tests, such as the t-test and F-test, to compare the means and variances of the results. The difference between the results from the two methods should not be statistically significant.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. sielc.com [sielc.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
assessing the reproducibility of the 5,6-Dihydroxy-8-aminoquinoline animal model
Assessing the Reproducibility and Utility of Established Models for Preclinical Research
For researchers and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathophysiology of neurodegenerative diseases and evaluating potential therapeutic interventions. While the specific compound 5,6-dihydroxy-8-aminoquinoline is not widely documented as an established animal model for neurodegenerative disorders, it bears structural resemblance to known catecholaminergic neurotoxins. This guide, therefore, focuses on the most prevalent and well-characterized neurotoxin-based rodent models of Parkinson's Disease (PD): 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and Rotenone. We provide a comparative analysis of their reproducibility, methodologies, and the signaling pathways implicated in their neurotoxic effects.
Comparative Analysis of Neurotoxin-Based PD Models
The successful implementation of these models is highly dependent on the specific experimental parameters. The following tables summarize key quantitative data regarding the administration, observed pathological effects, and behavioral outcomes for each model, offering a baseline for reproducibility assessment.
Table 1: Comparison of Administration and Pathological Outcomes
| Feature | 6-OHDA Model | MPTP Model | Rotenone Model |
| Animal Species | Primarily Rats, also Mice | Primarily Mice, also Non-human primates | Primarily Rats, also Mice |
| Route of Administration | Intracerebral injection (e.g., striatum, medial forebrain bundle) | Systemic (intraperitoneal, subcutaneous) | Systemic (intraperitoneal, subcutaneous, oral gavage), Intracerebral |
| Mechanism of Selectivity | Uptake by dopamine (DA) and norepinephrine transporters | Active metabolite (MPP+) uptake by DA transporters | Inhibition of mitochondrial complex I |
| Dopaminergic Neuron Loss (Substantia Nigra) | >97% depletion with medial forebrain bundle injection.[1] | Variable, can be significant depending on the regimen. | 45% loss of tyrosine hydroxylase-positive neurons has been reported.[2] |
| Striatal Dopamine Depletion | Extensive and irreversible.[1] | Significant reduction.[3][4][5] | Commensurate loss with nigral neuron death.[2] |
| Key Pathological Features | Selective loss of dopaminergic neurons. | Loss of dopaminergic neurons. | Systemic mitochondrial impairment, α-synuclein accumulation.[2][6] |
Table 2: Comparison of Behavioral Deficits and Reproducibility
| Feature | 6-OHDA Model | MPTP Model | Rotenone Model |
| Motor Deficits | Unilateral lesions induce rotational behavior; bilateral lesions cause akinesia and postural instability.[7] | Akinesia, bradykinesia, postural instability. | Bradykinesia, postural instability, rigidity.[2] |
| Non-Motor Deficits | Can be modeled depending on lesion location. | Can induce cognitive and mood-related deficits. | Can recapitulate gastrointestinal dysfunction and sleep disturbances.[6] |
| Reproducibility | Generally considered highly reproducible with precise stereotaxic injection.[1] | Can have variability depending on the protocol, mouse strain, and age.[8] | Historically variable, but recent refinements have improved reproducibility.[2][6] Oral administration has shown poor bioavailability and reproducibility.[9][10][11] |
| Advantages | High degree of lesion specificity and reproducibility.[1] | Systemic administration is less invasive than stereotaxic surgery. | Can model systemic effects and some non-motor symptoms of PD.[6] |
| Limitations | Does not cross the blood-brain barrier, requiring invasive surgery. Does not typically produce Lewy body-like inclusions. | Milder and more variable neurodegeneration compared to 6-OHDA. | High mortality and variability in lesioning have been reported.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these animal models. Below are representative protocols for each neurotoxin.
6-Hydroxydopamine (6-OHDA) Rat Model
This protocol describes a unilateral lesion of the nigrostriatal pathway.[1]
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Neurotoxin Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Stereotaxic Injection: Inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum. For an MFB lesion, a high dose can result in over 97% depletion of dopaminergic neurons.[1]
-
Post-operative Care: Provide supportive care, including softened food and hydration, as the animals may experience motor deficits.[12]
-
Behavioral Assessment: Assess motor deficits, such as rotational behavior in response to apomorphine or amphetamine, starting one to two weeks post-lesion.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
This protocol outlines a sub-acute MPTP administration regimen.[13][14]
-
Animal Selection: C57BL/6 mice are commonly used as they are more susceptible to MPTP toxicity.[8]
-
Neurotoxin Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.[14]
-
Housing: House animals in a well-ventilated area and follow appropriate safety protocols for handling MPTP.
-
Post-treatment Period: Allow for a post-treatment period of 7 to 21 days for the neurodegenerative process to stabilize.
-
Behavioral and Histological Analysis: Assess motor function using tests like the rotarod, open field, and pole test. Sacrifice animals for histological analysis of dopaminergic neuron loss in the substantia nigra and dopamine depletion in the striatum.
Rotenone Rat Model
This protocol describes a systemic administration of rotenone to induce PD-like pathology.[2]
-
Animal Selection: Lewis rats have been shown to be susceptible to rotenone.
-
Neurotoxin Preparation: Dissolve rotenone in a suitable vehicle, such as a mixture of DMSO and polyethylene glycol (PEG).
-
Administration: Administer rotenone (e.g., 2-3 mg/kg/day, i.p. or s.c.) daily.[2][15] Alternatively, subcutaneous implantation of an osmotic minipump can provide continuous delivery.[16][17]
-
Monitoring: Closely monitor animals for weight loss and the development of motor deficits (bradykinesia, postural instability).
-
Endpoint: Sacrifice animals when debilitating parkinsonian features appear. The endpoint is typically determined by the severity of the behavioral phenotype.
-
Analysis: Perform histological analysis for dopaminergic neuron loss and the presence of α-synuclein aggregates.
Signaling Pathways and Experimental Workflows
The neurotoxic mechanisms of 6-OHDA, MPTP, and Rotenone involve complex signaling cascades that lead to dopaminergic cell death. The following diagrams illustrate these pathways and a general experimental workflow for these models.
Figure 1: A generalized experimental workflow for creating and assessing neurotoxin-based animal models of Parkinson's Disease.
Figure 2: Simplified signaling pathway for 6-OHDA-induced neurotoxicity, highlighting the central role of oxidative stress.
Figure 3: Mechanism of MPTP neurotoxicity, involving metabolic activation and mitochondrial impairment.[8]
Figure 4: Key pathways in rotenone-induced neurotoxicity, including mitochondrial inhibition and protein aggregation.
References
- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 2. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopaminergic Denervation and Spine Loss in the Striatum of MPTP-treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lessons from the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.1. Animals and MPTP Treatment [bio-protocol.org]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. mdpi.com [mdpi.com]
- 17. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Neurotoxic Profiles
For Researchers, Scientists, and Drug Development Professionals
The assessment of neurotoxicity is a critical component of drug development and chemical safety evaluation. Preclinical neurotoxicity testing traditionally relies on animal models (in vivo), which, while providing systemic information, are often low-throughput and raise ethical concerns.[1] Consequently, in vitro models, utilizing cultured neural cells, have gained prominence for screening and mechanistic studies.[2] This guide provides a comprehensive comparison of in vitro and in vivo neurotoxic profiles, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of neurotoxicity assessment.
Key Differences Between In Vitro and In Vivo Neurotoxicity Models
In vitro and in vivo models for neurotoxicity testing present distinct advantages and limitations. In vitro systems offer a controlled environment to investigate specific cellular and molecular mechanisms of neurotoxicity.[2] They are generally high-throughput and cost-effective, making them suitable for screening large numbers of compounds.[1] However, these models lack the systemic complexity of a whole organism, including metabolic processes and the blood-brain barrier, which can significantly influence a compound's neurotoxic potential.
In vivo studies, on the other hand, provide a holistic view of a substance's neurotoxic effects, encompassing behavioral, physiological, and pathological changes.[1] They are essential for understanding the complete toxicological profile of a compound. However, animal studies are expensive, time-consuming, and subject to ethical considerations.[1]
Comparative Neurotoxic Profiles of Common Neurotoxicants
The following tables summarize the neurotoxic profiles of several well-characterized neurotoxicants, comparing their effects in in vitro and in vivo models.
| Compound | In Vitro Model | In Vitro Endpoint | Quantitative Data (e.g., IC50) | In Vivo Model | In Vivo Endpoint | Quantitative Data (e.g., LD50) |
| Organophosphates (e.g., Chlorpyrifos) | Primary cortical neurons, PC12 cells | Neuronal cell death, inhibition of neurite outgrowth, AChE inhibition | ~50% AChE inhibition at 30-100 µM (cell death)[3] | Neonatal rats | Inhibition of brain cell development, apoptosis, AChE inhibition | Effects observed at doses below significant AChE inhibition[4] |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Dopaminergic neurons derived from hESCs, neuroblastoma cells | Apoptotic cell death, loss of neuronal processes, increased ROS | MPP+ (active metabolite) is cytotoxic at 33.7 µM[5] | Rats, Mice | Dopaminergic neuron loss in the substantia nigra, motor deficits | Striatal dopamine depletion at various doses depending on rat strain[6] |
| Bisphenol A (BPA) | Basal forebrain cholinergic neurons, primary cortical neurons | Cell death, neurite outgrowth impairment, increased ROS | 200 µM resulted in neuronal death[7] | Male rodents | Selective neuronal loss and necrosis in cholinergic nuclei | Neurotoxic effects observed after a single dose of 40 µg/kg[7] |
Experimental Protocols
Neurite Outgrowth Assay
This assay assesses the ability of a compound to interfere with the growth of neurites, a critical process in neuronal development and regeneration.[8]
Methodology:
-
Cell Plating: Plate human iPSC-derived neurons or other suitable neuronal cell types on laminin-coated 384-well plates.[9]
-
Compound Treatment: After an initial culture period (e.g., 1 hour), treat the neurons with the test compound at various concentrations. Include negative (vehicle) and positive (e.g., nocodazole) controls.[9]
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a defined period (e.g., 72 hours).[9]
-
Staining: Fix and permeabilize the cells, then stain with an antibody against a neuronal marker like β-tubulin to visualize the neurites.[8]
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length, number of branches, and other morphological parameters using appropriate software.[8][10]
Microelectrode Array (MEA) Assay
MEA technology allows for the non-invasive, real-time recording of the electrophysiological activity of neuronal networks, providing insights into functional neurotoxicity.[11][12]
Methodology:
-
Cell Culture: Culture primary cortical neurons or iPSC-derived neurons on MEA plates.[13]
-
Baseline Recording: Before compound application, record the baseline spontaneous neuronal activity for a set duration (e.g., 30 minutes).[14]
-
Compound Application: Add the test compounds to the wells at desired concentrations.
-
Post-Exposure Recording: Record the neuronal activity for a defined period after compound addition to assess changes in firing rate, bursting activity, and network synchrony.[14]
-
Data Analysis: Analyze the recorded data to quantify changes in various electrophysiological parameters compared to the baseline and control wells.[14]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[15][16]
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specific duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 4 hours).[17]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15]
Key Neurotoxic Signaling Pathways
Calcium Excitotoxicity
Excessive stimulation of glutamate receptors, particularly NMDA and AMPA receptors, can lead to a massive influx of calcium ions (Ca2+) into neurons.[18][19] This overload disrupts intracellular calcium homeostasis and activates various downstream signaling cascades, ultimately leading to neuronal cell death.[20]
Caption: Calcium excitotoxicity signaling pathway.
Oxidative Stress-Induced Neuronal Apoptosis
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of neurotoxicity.[21][22] Excessive ROS can damage cellular components and trigger apoptotic cell death pathways.[23]
Caption: Oxidative stress-induced neuronal apoptosis.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
A typical workflow for assessing neurotoxicity involves a tiered approach, starting with high-throughput in vitro screening to identify potential neurotoxicants, followed by more detailed mechanistic studies and, finally, in vivo validation.
Caption: Integrated neurotoxicity testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds [frontiersin.org]
- 4. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Correlation of MPTP neurotoxicity in vivo with oxidation of MPTP by the brain and blood-brain barrier in vitro in five rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 9. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing Functional Neurotoxicity Using the Microelectrode Array (MEA) | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of calcium-dependent excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative Stress: Apoptosis in Neuronal Injury: Ingenta Connect [ingentaconnect.com]
- 22. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reactive oxygen species induced oxidative stress, neuronal apoptosis and alternative death pathways [scirp.org]
meta-analysis of research involving 8-aminoquinoline neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic potential of various 8-aminoquinoline compounds, a class of drugs essential for the radical cure of Plasmodium vivax and P. ovale malaria. While effective, concerns over their neurotoxicity have persisted, necessitating a clear understanding of the relative risks associated with different agents. This analysis synthesizes preclinical and clinical data to offer a comparative overview for researchers and drug development professionals.
Executive Summary
The neurotoxicity of 8-aminoquinolines varies significantly across the class. Early compounds such as plasmocid , pamaquine , and pentaquine have demonstrated clear neurotoxic effects in both preclinical animal models and humans, leading to their discontinuation. In contrast, the widely used primaquine and the recently approved tafenoquine exhibit a markedly improved safety profile with no evidence of the specific neuroanatomical lesions associated with their predecessors. While neuropsychiatric adverse events can occur with primaquine and tafenoquine, they are generally mild and occur at a similar frequency to placebo in clinical trials. The underlying mechanism of neurotoxicity for the more toxic 8-aminoquinolines is thought to involve oxidative stress, and recent research has explored the neuroprotective potential of modulating pathways such as SIRT1/3-FOXO3a.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the neurotoxicity of various 8-aminoquinolines.
Table 1: Preclinical Neurotoxicity of 8-Aminoquinolines in Rhesus Monkeys
| Compound | Minimum Neurotoxic Dose (MND) (mg/kg) | Minimum Effective Dose (MED) (mg/kg) | Neurologic Therapeutic Index (NTI) (MND/MED) | Observed Neurological Signs | Reference |
| Plasmocid | - | - | - | Severe neurologic adverse events at therapeutic doses | [1] |
| Pamaquine | - | - | - | Damage to specific neuro-anatomical structures | [1] |
| Pentaquine | - | - | - | Damage to specific neuro-anatomical structures | [1] |
| Primaquine | 168 | 7.7 | 21 | No clinical neurologic signs observed at any dose tested. At the MND, some loss of neurons was observed, preceded by systemic toxicity. | [1] |
Table 2: Clinical Neuropsychiatric Adverse Events of Tafenoquine and Primaquine
| Adverse Event | Tafenoquine (300 mg) + Chloroquine | Placebo + Chloroquine | Primaquine (15 mg/day for 14 days) + Chloroquine | Reference |
| Nervous System Disorders | ||||
| Any Event | 15.5% (75/483) | 10.2% (19/187) | 13.3% (35/264) | [2][3] |
| Headache | 11.4% (36/317) | 10.2% (19/187) | - | [2][3] |
| Dizziness | 11.4% (36/317) | 10.2% (19/187) | - | [2][3] |
| Psychiatric Disorders | ||||
| Any Event | 2.9% (14/483) | 2.7% (5/187) | 3.4% (9/264) | [2][3] |
| Insomnia | 3.8% (12/317) | 2.7% (5/187) | - | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of 8-aminoquinoline neurotoxicity.
Preclinical Neurotoxicity Assessment in Rats (Functional Observational Battery)
A comprehensive battery of preclinical neurotoxicological tests has been conducted on tafenoquine at supra-therapeutic and lethal doses in rats.[2]
-
Objective: To assess the neurobehavioral, histopathologic, and toxicokinetic effects of single, high doses of tafenoquine.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Single oral gavage doses of 125, 250, or 500 mg/kg tafenoquine or placebo.[2]
-
Assessments:
-
Functional Observational Battery (FOB): A series of non-invasive observational tests to detect changes in autonomic function, neuromuscular coordination, and sensory-motor function. The FOB was performed pre-test, and at 0.5, 3, 6, 24, and 48 hours post-dose.[2]
-
Motor Activity: Assessed using automated activity monitors.
-
Neurohistopathology: Microscopic examination of central and peripheral nervous system tissues for any signs of pathology.
-
Toxicokinetics: Measurement of plasma concentrations of the drug and its metabolites over time.
-
-
Key Findings: The maximum tolerated single dose was 500 mg/kg, with non-neurological toxicities being dose-limiting. No evidence of neurotoxicity was observed with tafenoquine in these studies.[2]
In Vitro Neuroprotection Assay in Human Neuroblastoma SH-SY5Y Cells
Recent studies have investigated the neuroprotective effects of novel 8-aminoquinoline derivatives against oxidative stress-induced neuronal cell death.
-
Objective: To evaluate the ability of 8-aminoquinoline-based metal complexes to protect against hydrogen peroxide (H₂O₂)-induced cytotoxicity.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Experimental Procedure:
-
Cells are cultured to a suitable confluency.
-
Cells are pre-treated with the test compounds (e.g., 8-aminoquinoline-uracil copper complexes) at various concentrations (e.g., 0.1 and 1 µM) for a specified period.
-
Oxidative stress is induced by exposing the cells to 400 µM H₂O₂.
-
Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.
-
Morphological changes associated with apoptosis (e.g., cellular shrinkage, shortened neurites) are observed and captured using microscopy.
-
-
Key Findings: The tested 8-aminoquinoline-based metal complexes significantly increased the viability of H₂O₂-treated SH-SY5Y cells and prevented morphological changes associated with apoptosis, suggesting a neuroprotective effect.[4]
Visualizations
Signaling Pathway: Neuroprotective Effect of 8-Aminoquinoline-Based Metal Complexes via the SIRT1/3-FOXO3a Pathway
Caption: SIRT1/3-FOXO3a signaling pathway in neuroprotection.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurotoxicity of the 8-aminoquinolines; lesions in the central nervous system of the rhesus monkey induced by administration of plasmocid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of the 8-aminoquinolines. III. The effects of pentaquine, isopentaquine, primaquine, and pamaquine on the central nervous system of the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unraveling the Dichotomy of 8-Aminoquinoline Enantiomers: A Comparative Guide to Efficacy and Toxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of 8-aminoquinoline derivatives, focusing on their differential efficacy and toxicity. The information is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in the understanding and development of safer and more effective therapeutics.
The 8-aminoquinoline class of compounds, which includes the crucial antimalarial drugs primaquine and tafenoquine, has long been a cornerstone in the fight against relapsing malaria.[1][2][3] However, their clinical utility is often hampered by toxic side effects, most notably hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][4] As these drugs are often administered as racemic mixtures, a growing body of research has focused on resolving these mixtures into their individual enantiomers to investigate whether a more favorable therapeutic index can be achieved. This guide delves into the comparative pharmacology of the enantiomers of primaquine and the experimental derivative NPC1161C, highlighting the profound impact of stereochemistry on their biological activity.
Primaquine: A Trade-off Between Efficacy and Toxicity
Primaquine (PQ), the first approved 8-aminoquinoline, is a chiral molecule that has been used as a racemic mixture for decades.[1][5] Studies dissecting the properties of its individual enantiomers, (+)-(S)-primaquine and (-)-(R)-primaquine, have revealed a classic trade-off between antiparasitic activity and safety.
The (+)-(S)-enantiomer of primaquine has demonstrated superior efficacy in rodent models of malaria and pneumocystis pneumonia.[1][5] In mice infected with Plasmodium berghei, (+)-(S)-PQ exhibited greater suppressive and causal prophylactic activity compared to its (-)-(R) counterpart.[1][5] Similarly, it was a more potent agent against Pneumocystis carinii pneumonia in a mouse model.[1][5]
However, this enhanced efficacy comes at the cost of increased toxicity. The (+)-(S)-enantiomer showed greater systemic toxicity in mice and induced more significant methemoglobinemia in beagle dogs.[1][5] Crucially, in a mouse model designed to mimic human G6PD deficiency, (-)-(R)-PQ was found to be less hemolytic than (+)-(S)-PQ.[1][5] These findings suggest that while (+)-(S)-PQ is the more potent antiparasitic agent in rodents, the (-)-(R)-enantiomer may possess a superior safety profile, particularly concerning hemolytic toxicity.[1][5] Interestingly, in rhesus monkeys, both enantiomers displayed equivalent activity against the liver stages of Plasmodium cynomolgi, although the (-)-enantiomer was associated with liver toxicity at higher doses.[1]
The differential activity and toxicity of primaquine enantiomers are linked to their distinct metabolic pathways.[1][2][5][6] The metabolism of primaquine is enantioselective, with the (S)-enantiomer being more susceptible to CYP2D6-catalyzed ring oxidation, a pathway linked to the generation of reactive metabolites responsible for both therapeutic and toxic effects.[2]
Quantitative Comparison of Primaquine Enantiomers
| Parameter | (+)-(S)-Primaquine | (-)-(R)-Primaquine | Animal Model | Reference |
| Efficacy | ||||
| P. berghei (suppressive) | More potent | Less potent | Mice | [1][5] |
| P. berghei (prophylactic) | More potent | Less potent | Mice | [1][5] |
| P. carinii (suppressive) | More potent | Less potent | Mice | [1][5] |
| P. cynomolgi (tissue schizonticidal) | Equivalent | Equivalent | Rhesus Monkeys | [1] |
| Toxicity | ||||
| Systemic Toxicity | More toxic (3- to 5-fold) | Less toxic | Mice | [1] |
| Methemoglobinemia | More pronounced | Well-tolerated | Beagle Dogs | [1][5] |
| Hemolytic Toxicity | More hemolytic | Less hemolytic | G6PD-deficient human RBCs in NOD-SCID mice | [1][5] |
| Hepatotoxicity | Less hepatotoxic | Caused liver injury at high doses | Rhesus Monkeys | [1][7] |
NPC1161C: Aligning Efficacy with Safety
In contrast to primaquine, studies on the enantiomers of the 8-aminoquinoline derivative NPC1161C present a more optimistic picture where the more effective enantiomer is also the safer one. NPC1161C, a racemic mixture, has demonstrated significant efficacy in animal models of malaria and pneumocystis pneumonia.[8][9]
Resolution of this racemate into its constituent enantiomers, the (-)-enantiomer NPC1161B and the (+)-enantiomer NPC1161A, revealed a clear advantage for the former. The (-)-enantiomer, NPC1161B, was found to be several-fold more active than the (+)-enantiomer in murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infection.[8][9]
Most significantly, this enhanced antiparasitic activity was coupled with a markedly improved safety profile. NPC1161B demonstrated reduced general toxicity in mice and, importantly, reduced hematotoxicity in a dog model of methemoglobinemia.[8][9][10] This alignment of high efficacy and low toxicity in a single enantiomer suggests that the development of enantiomerically pure NPC1161B could offer a significantly wider therapeutic window compared to the racemic mixture.[8][9] The differential interaction of these enantiomers with monoamine oxidases (MAO-A and MAO-B) may contribute to these observed differences in their pharmacological and toxicological profiles.[10][11][12]
Quantitative Comparison of NPC1161C Enantiomers
| Parameter | (-)-NPC1161B | (+)-NPC1161A | Animal Model | Reference |
| Efficacy | ||||
| P. berghei | More active (several-fold) | Less active | Mice | [8][9] |
| P. carinii | More active (several-fold) | Less active | Mice | [8][9] |
| L. donovani | More active (several-fold) | Less active | Mice | [8][9] |
| Toxicity | ||||
| General Toxicity | Markedly reduced | Higher | Mice | [8][9][10] |
| Hematotoxicity (Methemoglobinemia) | Markedly reduced | Higher | Dogs | [8][9][10] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Efficacy Models
1. Murine Malaria (Plasmodium berghei) Suppressive Test:
-
Animal Model: Swiss mice.
-
Infection: Mice are inoculated intravenously with P. berghei-parasitized red blood cells.
-
Treatment: Test compounds are administered orally once daily for a specified number of consecutive days, starting on the day of infection.
-
Evaluation: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears. The mean survival time of the treated groups is compared to that of the control group.[8][9]
2. Murine Pneumocystis carinii Pneumonia (PCP) Model:
-
Animal Model: Immunosuppressed mice (e.g., by administration of corticosteroids).
-
Infection: Mice are inoculated with P. carinii cysts.
-
Treatment: Prophylactic or therapeutic administration of test compounds via oral gavage.
-
Evaluation: At the end of the study, lungs are removed, and the presence of P. carinii cysts is quantified using staining methods (e.g., Giemsa or toluidine blue O).[8][9]
In Vivo Toxicity Models
1. Methemoglobinemia in Beagle Dogs:
-
Animal Model: Beagle dogs.
-
Treatment: Test compounds are administered orally in gelatin capsules for consecutive days.
-
Evaluation: Blood samples are collected at various time points after drug administration. The percentage of methemoglobin is determined spectrophotometrically. Clinical signs of toxicity are also monitored.[1][5][8][9]
2. Hemolytic Toxicity in a G6PD-Deficient Mouse Model:
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice.
-
Procedure: Mice are engrafted with human red blood cells from G6PD-deficient donors.
-
Treatment: A single oral dose of the test compound is administered.
-
Evaluation: The survival of the transfused human red blood cells is monitored over time using flow cytometry. A rapid decline in the population of human red blood cells indicates hemolytic activity.[1][5]
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: General experimental workflow for comparing the efficacy and toxicity of 8-aminoquinoline enantiomers.
Caption: Simplified differential metabolic pathways of primaquine enantiomers and their general outcomes.
Conclusion
The comparative analysis of 8-aminoquinoline enantiomers underscores the critical role of stereochemistry in determining the pharmacological and toxicological properties of these drugs. In the case of primaquine, a clear divergence is observed, with the (+)-(S)-enantiomer being more efficacious but also more toxic, while the (-)-(R)-enantiomer offers a better safety profile at the expense of reduced activity. This presents a challenging scenario for drug development.
Conversely, the findings for NPC1161C are highly encouraging, as the more potent (-)-enantiomer, NPC1161B, is also demonstrably safer. This provides a strong rationale for the development of enantiomerically pure 8-aminoquinoline derivatives. By isolating the enantiomer with the optimal balance of efficacy and safety, it is possible to significantly improve the therapeutic index, potentially leading to safer and more effective treatments for malaria and other parasitic diseases. Further research into the enantiomeric properties of other 8-aminoquinolines, such as tafenoquine, is warranted to fully explore the potential of this approach in drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable preparation and differential pharmacologic and toxicologic profiles of primaquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]
- 8. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiparasitic activities and toxicities of individual enantiomers of the 8-aminoquinoline 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "Enantioselective interactions of anti-infective 8-aminoquinoline thera" by Narayan D. Chaurasiya, Haining Liu et al. [egrove.olemiss.edu]
- 12. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals.
This document provides essential safety and logistical information for the proper disposal of 5,6-Dihydroxy-8-aminoquinoline (CAS No. 17605-92-4). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide aims to be your preferred resource for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
I. Immediate Safety and Hazard Information
This compound is a chemical compound for which detailed hazard information is not widely available. However, based on the data for structurally related compounds such as 8-Hydroxyquinoline and 8-Aminoquinoline, it should be handled as a hazardous substance. Key concerns include potential toxicity if swallowed or in contact with skin, and the risk of serious eye irritation. Furthermore, many quinoline derivatives are very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and a related compound.
| Property | This compound | 8-Aminoquinoline |
| CAS Number | 17605-92-4[2] | 578-66-5[3] |
| Molecular Formula | C₉H₈N₂O₂[2] | C₉H₈N₂[4] |
| Molecular Weight | 176.175 g/mol [2] | 144.177 g/mol [4] |
| Appearance | Data not available | Pale yellow solid[4] |
| Melting Point | Data not available | 62-65 °C[3] |
| Boiling Point | Data not available | 174 °C at 26 mmHg[3] |
III. Detailed Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be followed:
Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A full-length lab coat should be worn to protect from skin contact.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, leak-proof, and compatible container.
-
The original manufacturer's container is ideal for the disposal of unused chemicals.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed.
-
-
Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.
-
Step 3: Labeling of Waste Containers All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Secondary containment should be used to prevent spills.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[5]
IV. Experimental Workflow Visualization
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 5,6-Dihydroxy-8-aminoquinoline
Immediate Safety and Operational Plan
This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of 5,6-Dihydroxy-8-aminoquinoline. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar chemical structures and should be implemented with a high degree of caution. A thorough risk assessment should be conducted by researchers and safety personnel before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, dust, and unknown projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | To prevent inhalation of dust or aerosols. The specific type should be determined by a risk assessment. |
| Body Protection | A fully buttoned laboratory coat and chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure the safe handling of this compound from acquisition to disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for handling solid chemical spills should be available in the immediate vicinity.
Handling the Chemical
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or leaving the laboratory.
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it separately before reuse.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
